CP21R7
Description
Properties
IUPAC Name |
3-(3-aminophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-22-10-14(13-7-2-3-8-15(13)22)17-16(18(23)21-19(17)24)11-5-4-6-12(20)9-11/h2-10H,20H2,1H3,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTAEYDIDMGJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC(=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of CP21R7: A Comprehensive Analysis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: Information regarding a specific compound designated CP21R7 is not available in the public domain as of late 2025. Extensive searches of scientific literature, patent databases, and clinical trial registries have yielded no specific data on a molecule with this identifier. This suggests that this compound may be an internal, preclinical designation within a pharmaceutical or academic research program that has not yet been publicly disclosed. It is also possible that this designation is a synonym or a previously used name for a compound that is now known by a different identifier.
This guide, therefore, cannot provide a direct mechanism of action for this compound. However, it will outline a comprehensive, hypothetical framework for elucidating the mechanism of action of a novel therapeutic compound, using established methodologies and data presentation formats that would be applicable should information on this compound become available. This framework is designed to serve as a template for the rigorous scientific investigation required in drug discovery and development.
I. Hypothetical Target Identification and Validation
The initial step in understanding a compound's mechanism of action is to identify its molecular target(s). This is typically achieved through a combination of computational and experimental approaches.
Experimental Protocols:
-
Affinity Chromatography: A common method for target identification involves immobilizing this compound on a solid support and passing cell lysates over the column. Proteins that bind to this compound are then eluted and identified using mass spectrometry.
-
Yeast Two-Hybrid Screening: This genetic method can identify protein-protein interactions. If this compound is known to bind to a specific protein, this technique can help identify other proteins in the same complex.
-
Computational Modeling and Docking: If the structure of this compound is known, computational models can predict its binding to known protein structures, providing a list of potential targets that can then be validated experimentally.
Hypothetical Target Binding Affinity Data
| Target | Binding Assay Type | Kd (nM) | Ki (nM) | IC50 (nM) |
| Receptor X | Surface Plasmon Resonance | 15 | N/A | N/A |
| Enzyme Y | Competitive Binding Assay | N/A | 25 | 40 |
| Ion Channel Z | Electrophysiology | N/A | N/A | 75 |
Caption: This table presents hypothetical binding affinities of this compound to various potential molecular targets, as would be determined by standard in vitro assays.
II. In Vitro Functional Assays and Signaling Pathway Analysis
Once a primary target is identified, the next step is to determine the functional consequences of this compound binding. This involves a suite of in vitro assays to characterize its effect on cellular signaling pathways.
Experimental Protocols:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the downstream effects of this compound on signaling pathways, ELISAs can measure the phosphorylation status or total protein levels of key signaling molecules.
-
Western Blotting: This technique provides a semi-quantitative assessment of protein levels and post-translational modifications, offering a visual confirmation of the effects observed in ELISAs.
-
Reporter Gene Assays: These assays are used to measure the transcriptional activity of pathways. Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the signaling pathway of interest.
Hypothetical Signaling Pathway Diagram
Caption: A potential signaling pathway initiated by this compound binding to a G-protein coupled receptor (GPCR).
Hypothetical Experimental Workflow for Pathway Analysis
Caption: A typical experimental workflow to assess the impact of this compound on a specific signaling pathway.
III. In Vivo Efficacy and Pharmacodynamics
The final stage in characterizing the mechanism of action involves demonstrating the compound's effects in a living organism. These studies are crucial for linking the molecular and cellular effects to a physiological outcome.
Experimental Protocols:
-
Animal Models of Disease: this compound would be administered to a relevant animal model (e.g., a mouse model of cancer or a rat model of hypertension) to assess its therapeutic efficacy.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This involves measuring the concentration of this compound in the blood and tissues over time and correlating it with a biomarker of its activity.
-
Tissue Analysis: After treatment, tissues would be harvested to measure the levels of target engagement and downstream signaling molecules, confirming that the in vitro mechanism holds true in vivo.
Hypothetical In Vivo Efficacy Data
| Animal Model | Dosing Regimen | Endpoint | Result |
| Xenograft Mouse Model (Tumor X) | 10 mg/kg, daily | Tumor Volume Reduction | 60% reduction vs. vehicle |
| Spontaneously Hypertensive Rat | 5 mg/kg, twice daily | Mean Arterial Pressure | 25 mmHg decrease |
Caption: This table illustrates the kind of in vivo efficacy data that would be generated to support the therapeutic potential of this compound.
Logical Relationship Diagram
Caption: A diagram illustrating the logical progression from molecular binding to a physiological response for this compound.
While the specific mechanism of action for this compound remains undetermined due to a lack of public information, this guide provides a robust and detailed framework for how such an investigation would be conducted. The combination of target identification, in vitro functional analysis, and in vivo validation, all supported by clear data presentation and visualization, represents the gold standard in modern drug discovery. Should data on this compound become available, the experimental and analytical templates provided herein would be directly applicable to its characterization. Researchers are encouraged to consult public databases and scientific literature for any future disclosures related to this compound.
The Role of CP21R7 in Activating Canonical Wnt Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP21R7 is a potent and highly selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of the canonical Wnt signaling pathway. By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation in the cytoplasm and translocation to the nucleus. This accumulation of nuclear β-catenin results in the activation of T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) mediated transcription of Wnt target genes. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on Wnt signaling, and detailed protocols for key experiments utilized in its characterization.
Introduction to Canonical Wnt Signaling and GSK-3β
The canonical Wnt signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and regeneration. Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders. In the "off-state" of the pathway, a destruction complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and GSK-3β, phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and proteasomal degradation, keeping its cytoplasmic levels low.
Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This inactivation is largely achieved through the inhibition of GSK-3β activity. Consequently, β-catenin is no longer phosphorylated and degraded, allowing it to accumulate in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it acts as a co-activator for the TCF/LEF family of transcription factors, initiating the transcription of Wnt target genes.
This compound: A Potent and Selective GSK-3β Inhibitor
This compound has emerged as a valuable chemical tool for the activation of the canonical Wnt signaling pathway due to its high potency and selectivity for GSK-3β.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of GSK-3β. It binds to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to its substrates, including β-catenin. This direct inhibition of GSK-3β mimics the effect of Wnt ligand binding, leading to the stabilization and accumulation of β-catenin and the subsequent activation of downstream signaling.
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro assays.
Kinase Inhibition Profile
The inhibitory activity of this compound against GSK-3β and its selectivity over other kinases are critical parameters. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Kinase | IC50 (nM) | Reference |
| GSK-3β | 1.8 | [1][2][3] |
| PKCα | 1900 | [1][2][3] |
Table 1: In vitro kinase inhibition data for this compound. The significant difference in IC50 values demonstrates the high selectivity of this compound for GSK-3β over PKCα.
Cellular Wnt Signaling Activation
The cellular activity of this compound is commonly assessed using a TCF/LEF luciferase reporter assay. In this assay, cells are transfected with a plasmid containing a luciferase gene under the control of a promoter with multiple TCF/LEF binding sites. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
| This compound Concentration | Fold Induction of TCF/LEF Reporter |
| 0 µM (Vehicle) | 1.0 |
| 0.1 µM | Data not available |
| 0.3 µM | Data not available |
| 1.0 µM | Data not available |
| 3.0 µM | Potent Activation[1][3][4] |
| 10.0 µM | Data not available |
Table 2: Representative data structure for a TCF/LEF luciferase reporter assay demonstrating the dose-dependent activation of Wnt signaling by this compound.
β-catenin Accumulation
A direct consequence of GSK-3β inhibition by this compound is the accumulation of intracellular β-catenin. This can be visualized and quantified by Western blotting.
Note: It has been documented that this compound treatment significantly increases the total levels of intracellular β-catenin.[1][3][4] However, a specific time-course or dose-response Western blot analysis for this compound is not publicly available. The following table illustrates how such quantitative data would be structured.
| Treatment | Time (hours) | Relative β-catenin Level (normalized to loading control) |
| Vehicle | 0 | 1.0 |
| 3 µM this compound | 1 | Data not available |
| 3 µM this compound | 3 | Data not available |
| 3 µM this compound | 6 | Data not available |
| 3 µM this compound | 12 | Data not available |
| 3 µM this compound | 24 | Data not available |
Table 3: Representative data structure for a time-course analysis of β-catenin accumulation by Western blot following treatment with this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide protocols for the key assays used to characterize the activity of this compound.
In Vitro GSK-3β Kinase Assay (Luminescent)
This assay measures the amount of ATP remaining after a kinase reaction, which is inversely correlated with kinase activity.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
This compound (or other inhibitors)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a white assay plate, add the GSK-3β enzyme, the GSK-3β substrate peptide, and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
TCF/LEF Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of the canonical Wnt pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF reporter plasmid (e.g., TOPFlash)
-
A control plasmid with a constitutive reporter (e.g., Renilla luciferase) for normalization
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
-
White, clear-bottom 96-well plates
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the TCF/LEF reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the cells for an additional 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of reporter activity for each this compound concentration compared to the vehicle control.
Western Blot for β-catenin Accumulation
This technique is used to detect and quantify the levels of β-catenin protein in cell lysates.
Materials:
-
Cell line of interest (e.g., Ls174T, SW480)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin and anti-loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with this compound at the desired concentration for various time points.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control to normalize for protein loading.
-
Quantify the band intensities using image analysis software.
Visualizations
Signaling Pathway Diagram
Caption: Canonical Wnt signaling pathway and the mechanism of activation by this compound.
Experimental Workflow: TCF/LEF Reporter Assay
Caption: Workflow for the TCF/LEF luciferase reporter assay.
Experimental Workflow: Western Blot for β-catenin
Caption: Workflow for Western blot analysis of β-catenin accumulation.
Conclusion
This compound is a powerful research tool for the in vitro and in vivo activation of the canonical Wnt signaling pathway. Its high potency and selectivity for GSK-3β allow for precise modulation of the pathway, facilitating the study of its complex roles in biology and disease. The experimental protocols and data structures provided in this guide serve as a comprehensive resource for researchers employing this compound in their investigations. Further studies providing detailed dose-response and time-course data for this compound would be highly valuable to the scientific community.
References
The Role of GSK3β Inhibitor CP21R7 in Directing Stem Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the function and application of CP21R7, a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), in the directed differentiation of human pluripotent stem cells (hPSCs). By modulating the canonical Wnt signaling pathway, this compound has emerged as a key small molecule in protocols for generating mesodermal lineages, including vascular endothelial and smooth muscle cells. This document outlines the molecular mechanisms, presents detailed experimental protocols, and provides quantitative data to support the use of this compound in stem cell research and regenerative medicine.
Introduction: The Role of GSK3β Inhibition in Stem Cell Fate
Glycogen Synthase Kinase 3β (GSK3β) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including the regulation of canonical Wnt/β-catenin signaling. In the absence of a Wnt ligand, GSK3β is part of a destruction complex that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The inhibition of GSK3β, therefore, leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes. This activation is a critical step in inducing the differentiation of pluripotent stem cells towards the mesodermal lineage.
This compound is a highly selective and potent inhibitor of GSK3β, with a reported IC50 of 1.8 nM[1]. Its specificity for GSK3β over other kinases, such as PKCα (IC50 of 1900 nM), makes it a valuable tool for precise modulation of the Wnt pathway in stem cell differentiation protocols[1].
This compound in Vascular Lineage Differentiation
A key application of this compound is in the directed differentiation of hPSCs into vascular endothelial cells (ECs) and vascular smooth muscle cells (VSMCs). Research by Patsch et al. (2015) demonstrated that the combination of GSK3β inhibition and BMP4 signaling rapidly commits hPSCs to a mesodermal fate. Subsequent exposure to lineage-specific growth factors, such as VEGF-A for endothelial cells and PDGF-BB for smooth muscle cells, results in efficient differentiation into the desired vascular cell types[2].
Quantitative Comparison of this compound and CHIR-99021
The following tables summarize the quantitative data from Patsch et al. (2015) comparing the efficacy of this compound with another commonly used GSK3β inhibitor, CHIR-99021, in the differentiation of hPSCs into ECs and VSMCs.
Table 1: Differentiation Efficiency of hPSCs to Endothelial Cells (ECs)
| GSK3β Inhibitor | Mean Differentiation Efficiency (% CD144+ cells) | Standard Error of the Mean (SEM) | Number of Independent Experiments (n) |
| This compound | 61.8% - 88.8% | 3.1 | 10 |
| CHIR-99021 | 61.8% - 88.8% | 3.1 | 10 |
Table 2: Marker Expression in hPSC-derived Endothelial Cells (ECs)
| GSK3β Inhibitor | VE-Cadherin Expression | PECAM1 Expression | vWF Expression |
| This compound | 100% | 100% | 74.52% |
| CHIR-99021 | 100% | 100% | 73.48% |
Table 3: Differentiation Efficiency of hPSCs to Vascular Smooth Muscle Cells (VSMCs)
| GSK3β Inhibitor | Mean Differentiation Efficiency (% CD140b+ cells) | Standard Error of the Mean (SEM) | Number of Independent Experiments (n) |
| This compound | >80% | 2.7 | 16 |
| CHIR-99021 | >80% | 2.7 | 16 |
Table 4: Marker Expression in hPSC-derived Vascular Smooth Muscle Cells (VSMCs)
| GSK3β Inhibitor | αSMA Expression | Myosin IIB Expression | SM22α Expression |
| This compound | 62.08% | 92.75% | 100% |
| CHIR-99021 | 48% | 96.99% | 98.7% |
Signaling Pathways and Experimental Workflows
This compound-Mediated Wnt Pathway Activation in Mesoderm Induction
The inhibition of GSK3β by this compound is a critical step in activating the canonical Wnt signaling pathway, which, in concert with BMP4 signaling, directs the differentiation of hPSCs towards the mesodermal lineage. The stabilized β-catenin translocates to the nucleus and, along with TCF/LEF transcription factors, initiates the expression of key mesodermal genes such as Brachyury (T).
Experimental Workflow: Differentiation of hPSCs into Vascular Endothelial Cells
This workflow, adapted from Patsch et al. (2015), outlines the key steps for the directed differentiation of hPSCs into vascular endothelial cells using this compound.
References
The Role of CP21R7 in Suppressing Cancer Cell Proliferation: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today details the function and mechanisms of CP21R7 in inhibiting cancer cell proliferation, with a specific focus on its effects on cervical cancer. This document, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of this compound's role as a potent inhibitor of Glycogen Synthase Kinase 3 Beta (GSK3β), a key enzyme implicated in cancer progression. The guide summarizes quantitative data, provides detailed experimental protocols, and visualizes the complex signaling pathways involved.
Recent studies have identified this compound as a significant inhibitor of GSK3β, leading to a reduction in cancer cell viability and proliferation.[1][2] This effect is primarily mediated through the modulation of the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival.[1][2] Treatment with this compound has been shown to decrease the phosphorylation of Akt, a key downstream effector in this pathway, thereby impeding the signals that promote cancer cell proliferation.[2]
Key Findings on this compound's Anti-Proliferative Effects
In vitro studies using HeLa human cervical cancer cells have demonstrated that treatment with 0.5 μM of this compound significantly reduces cell viability and proliferation.[2] Furthermore, in vivo xenograft models of cervical cancer have shown that administration of this compound can slow tumor growth, highlighting its potential as a therapeutic agent.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effect of this compound on cancer cell proliferation.
Table 1: Effect of this compound on HeLa Cell Viability
| Treatment Group | Concentration | Incubation Time | Cell Viability (% of Control) | Statistical Significance |
| Control (DMSO) | - | 48 hours | 100% | - |
| This compound | 0.5 µM | 48 hours | Data Not Available | p < 0.01 |
Note: While the referenced study reports a significant decrease in cell viability, the exact percentage is not provided.
Table 2: Effect of this compound on HeLa Cell Proliferation (EdU Assay)
| Treatment Group | Concentration | Incubation Time | Proliferation Rate (% of EdU-positive cells) | Statistical Significance |
| Control (DMSO) | - | 48 hours | Data Not Available | - |
| This compound | 0.5 µM | 48 hours | Data Not Available | p < 0.001 |
Note: The referenced study indicates a significant reduction in proliferation, but specific quantitative data on the percentage of EdU-positive cells is not available.
Table 3: Effect of this compound on Xenograft Tumor Growth in a Cervical Cancer Model
| Treatment Group | Dosage | Treatment Duration | Tumor Volume (mm³) - Day 25 | Tumor Weight Reduction (%) |
| Control (DMSO) | 5 mg/kg | 25 days | Data Not Available | - |
| This compound | 5 mg/kg | 25 days | Data Not Available | Data Not Available |
Note: The study reports a slowing of tumor growth with this compound treatment, but specific tumor volume and weight reduction percentages are not provided.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound involves the inhibition of GSK3β, which in turn affects the PI3K/Akt signaling pathway. The following diagrams illustrate this pathway and the general workflow for investigating the effects of this compound.
Caption: this compound inhibits GSK3β, leading to reduced Akt phosphorylation and subsequent suppression of cancer cell proliferation.
Caption: Workflow for investigating the anti-proliferative effects of this compound on cervical cancer cells.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound.
Cell Viability Assay (CCK-8)
-
Cell Seeding: HeLa cells are seeded in 96-well plates at a density of 5,000 cells per well and cultured for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing either 0.5 µM this compound or DMSO (vehicle control).
-
Incubation: Cells are incubated for 48 hours.
-
CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plate is incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage of the control group.
Cell Proliferation Assay (EdU)
-
Cell Seeding and Treatment: HeLa cells are seeded on coverslips in 24-well plates and treated with 0.5 µM this compound or DMSO for 48 hours as described above.
-
EdU Labeling: 5-ethynyl-2'-deoxyuridine (EdU) is added to the culture medium at a final concentration of 10 µM and incubated for 2 hours.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.
-
Click-iT Reaction: The incorporated EdU is detected using a Click-iT EdU Alexa Fluor imaging kit according to the manufacturer's instructions.
-
Nuclear Staining: Cell nuclei are counterstained with DAPI.
-
Imaging and Analysis: Images are captured using a fluorescence microscope, and the percentage of EdU-positive cells is determined.
Western Blotting for p-Akt
-
Cell Lysis: Following treatment with 0.5 µM this compound or DMSO for 48 hours, HeLa cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The relative band intensities are quantified using image analysis software.
This technical guide provides a foundational understanding of the role of this compound in cancer cell proliferation. Further research is warranted to fully elucidate its therapeutic potential and to gather more extensive quantitative data across various cancer types.
References
In-Depth Technical Guide: The Discovery and Chemical Profile of CP21R7
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP21R7 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in a multitude of cellular processes. Its discovery has provided a valuable chemical tool for dissecting the intricate roles of GSK-3β and has shown potential in the directed differentiation of stem cells. This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of this compound, including detailed experimental protocols and data presented for ease of reference and replication.
Discovery and Chemical Identity
This compound, also known as CP21, was first identified and described in a 2010 publication by Gong L, et al., as part of a study to discover potent and bioavailable inhibitors of GSK-3β.[1][2][3][4] The chemical name for this compound is 3-(3-aminophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione .[5]
Chemical Structure:
-
Molecular Formula: C₁₉H₁₅N₃O₂[5]
-
Molecular Weight: 317.34 g/mol [3]
-
CAS Number: 125314-13-8[5]
-
SMILES: Nc1cccc(c1)C1=C(C(=O)NC1=O)c1cn(c2c1cccc2)C[5]
Quantitative Biological Data
This compound exhibits high potency and selectivity for GSK-3β. The following table summarizes the key quantitative metrics of its biological activity.
| Target | IC50 (nM) | Notes | Reference |
| GSK-3β | 1.8 | Potent inhibition | [2] |
| PKCα | 1900 | Demonstrates selectivity over this kinase | [2] |
Mechanism of Action: Wnt Signaling Pathway
This compound functions as a potent activator of the canonical Wnt signaling pathway.[2] In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes.
Experimental Protocols
Chemical Synthesis of this compound
While the specific, detailed synthesis protocol from the original discovery paper by Gong L, et al. is not publicly available, a general procedure for the synthesis of similar 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives can be adapted. The synthesis of 3-(3-aminophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione would likely follow a convergent synthesis strategy.
General Procedure for a Key Synthetic Step (illustrative):
-
Reaction Setup: To a solution of a suitable 3,4-dihalo-1H-pyrrole-2,5-dione (10 mmol) in 50 cm³ of ethanol, add the appropriate primary amine (20 mmol) with stirring.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C and maintain stirring for 2 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, evaporate the solvent under reduced pressure (in vacuo).
-
Purification: Filter the resulting product, wash with ethanol, followed by a small amount of ice-cold water to yield the 4-amino-3-chloro-1H-pyrrole-2,5-dione derivative.[6]
GSK-3β Inhibition Assay (General Protocol)
The inhibitory activity of this compound on GSK-3β can be determined using a variety of commercially available kinase assay kits, often based on luminescence (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET).
Illustrative Protocol using a Luminescent Assay:
-
Reagent Preparation: Dilute the GSK-3β enzyme, peptide substrate, ATP, and test compound (this compound) in the appropriate kinase buffer.
-
Plate Setup: In a 384-well low-volume plate, add:
-
1 µL of the test compound at various concentrations (or 5% DMSO for control).
-
2 µL of diluted GSK-3β enzyme.
-
2 µL of the substrate/ATP mixture to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Record the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.[7]
-
Data Analysis: Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Wnt Signaling Reporter Assay (General Protocol)
The activation of the Wnt pathway by this compound can be quantified using a reporter gene assay, typically employing a luciferase reporter under the control of a TCF/LEF responsive element.
General Protocol:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 24-well plate.
-
Co-transfect the cells with a TCF/LEF-firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
-
Compound Treatment: After 24 hours, replace the medium with a serum-deprived medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay:
-
Transfer the cell lysate to a 96-well plate.
-
Use a dual-luciferase reporter assay system to sequentially measure the firefly and Renilla luciferase activities in a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of Wnt signaling relative to the vehicle control.[8][9][10]
Differentiation of Human Pluripotent Stem Cells (hPSCs) to Mesoderm
This compound, in combination with Bone Morphogenetic Protein 4 (BMP4), is used to efficiently induce the differentiation of hPSCs into mesoderm.
General Protocol:
-
hPSC Culture: Culture hPSCs on a suitable matrix (e.g., Matrigel) in an appropriate maintenance medium (e.g., mTeSR1).
-
Initiation of Differentiation: When the hPSCs reach the desired confluency, replace the maintenance medium with a differentiation medium supplemented with BMP4 and this compound. Short-term treatment with BMP4 has been shown to promote early mesoderm induction.[11] The combination with a GSK-3β inhibitor like this compound can further enhance this process.[12]
-
Culture and Monitoring: Culture the cells for a defined period (e.g., 2-4 days), changing the medium as required. Monitor the cells for morphological changes indicative of differentiation.
-
Characterization: After the differentiation period, characterize the resulting cell population for the expression of mesodermal markers (e.g., Brachyury T) using techniques such as immunofluorescence or quantitative PCR.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of GSK-3β. Its ability to modulate the Wnt signaling pathway has made it an invaluable tool for cell biology research, particularly in the field of stem cell differentiation. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to utilize this compound in their experimental work. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs may open avenues for therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. This compound Supplier | CAS 125314-13-8 | AOBIOUS [aobious.com]
- 5. 1H-Pyrrole-2,5-dione, 3-(3-aminophenyl)-4-(1-methyl-1H-indol-3-yl)- [sobekbio.com]
- 6. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Wnt Reporter Activity Assay [bio-protocol.org]
- 9. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 10. protocols.io [protocols.io]
- 11. Short-term BMP-4 treatment initiates mesoderm induction in human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increased mesodermal and mesendodermal populations by BMP4 treatment facilitates human iPSC line differentiation into a cardiac lineage - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a New Era in Directed Differentiation: A Technical Guide to Mesoderm Induction in Human Pluripotent Stem Cells Using a Novel Small Molecule Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract: The directed differentiation of human pluripotent stem cells (hPSCs) into specific lineages holds immense promise for regenerative medicine, disease modeling, and drug discovery. The precise control of mesoderm induction, the gateway to hematopoietic, cardiac, and skeletal muscle lineages, is of paramount importance. This technical guide details the effect and application of a potent small molecule, exemplified by the well-characterized GSK-3 inhibitor CHIR99021, on the robust induction of mesoderm in hPSCs. Due to the absence of publicly available data on "CP21R7," this document will utilize CHIR99021 as a representative compound to illustrate the principles and methodologies of small molecule-driven mesoderm induction. We provide comprehensive experimental protocols, quantitative data summaries, and detailed signaling pathway diagrams to enable researchers to effectively implement this powerful technique.
Introduction: The Role of WNT Signaling in Mesoderm Specification
The differentiation of human pluripotent stem cells into the three primary germ layers—ectoderm, mesoderm, and endoderm—is a complex process governed by a symphony of signaling pathways. The formation of mesoderm, which gives rise to a diverse array of cell types including cardiomyocytes, hematopoietic stem cells, and chondrocytes, is critically dependent on the activation of the canonical WNT/β-catenin signaling pathway.[1] In the undifferentiated state, Glycogen Synthase Kinase 3 (GSK-3) actively phosphorylates β-catenin, targeting it for proteasomal degradation. The introduction of a selective GSK-3 inhibitor, such as CHIR99021, prevents this phosphorylation, leading to the accumulation and nuclear translocation of β-catenin.[2][3] Nuclear β-catenin then complexes with TCF/LEF transcription factors to activate the expression of key mesodermal genes, including Brachyury (T) and MIXL1, initiating the cascade of mesoderm specification.[4][5]
Quantitative Analysis of Mesoderm Induction
The efficacy of CHIR99021 in inducing a mesodermal fate in hPSCs has been quantitatively assessed through various methods, including quantitative real-time PCR (qRT-PCR) for gene expression and flow cytometry for protein expression. The following tables summarize representative data on the impact of CHIR99021 treatment on hPSCs.
Table 1: Gene Expression Analysis of Mesodermal Markers following CHIR99021 Treatment
| Gene Marker | Treatment Duration | Fold Change vs. Untreated Control | Reference |
| Brachyury (T) | 48 hours | Significant Upregulation | [6] |
| MIXL1 | 48 hours | Significant Upregulation | [5] |
| WNT3A | 48 hours | Significant Upregulation | [6] |
| MESP1 | 48 hours | Significant Upregulation | [6] |
| GATA4 | 48 hours | Significant Upregulation | [6] |
| FOXC1 | 48 hours | Significant Upregulation | [6] |
| OCT3/4 | 48 hours | Maintained Expression | [6] |
| NANOG | 48 hours | Maintained Expression | [6] |
Table 2: Flow Cytometry Analysis of Mesodermal Progenitor Cell Populations
| Cell Surface Marker | Treatment Conditions | Percentage of Positive Cells | Reference |
| KDR+ / ALDH1A2+ | Early WNT activation with CHIR99021 | Increased formation of mesodermal progenitors | [7] |
| TBXT+ / MIXL1+ | 3 µM CHIR99021 for 48 hours | Induction of mesoderm progenitor cells | [5] |
Signaling Pathway and Experimental Workflow
WNT/β-catenin Signaling Pathway in Mesoderm Induction
The core mechanism of action for GSK-3 inhibitors like CHIR99021 is the activation of the canonical WNT pathway. The following diagram illustrates this process.
Experimental Workflow for Mesoderm Induction
A typical workflow for inducing mesoderm from hPSCs using a GSK-3 inhibitor is a multi-day process involving precise timing of small molecule application.
Detailed Experimental Protocols
The following protocols are generalized based on published literature and should be optimized for specific hPSC lines and experimental goals.
Materials and Reagents
-
Human pluripotent stem cells (e.g., H9, hiPSC lines)
-
Matrigel (hESC-qualified)
-
mTeSR1 medium
-
DMEM/F12 with GlutaMAX
-
N2 and B27 supplements
-
Bovine Serum Albumin (BSA)
-
2-Mercaptoethanol
-
CHIR99021 (stock solution in DMSO)
-
BMP4 (optional, for further specification)
-
Accutase or other cell dissociation reagent
-
Phosphate-Buffered Saline (PBS)
-
Coated tissue culture plates (e.g., 6-well plates)
Protocol for Mesoderm Induction
-
Coating Plates: Coat tissue culture plates with Matrigel according to the manufacturer's instructions.
-
hPSC Culture: Culture hPSCs in mTeSR1 medium on Matrigel-coated plates until they reach 70-80% confluency.
-
Cell Seeding (Day 0): Dissociate hPSCs into single cells or small clumps using Accutase. Seed the cells onto freshly Matrigel-coated plates at a desired density in mTeSR1 medium.
-
Initiation of Differentiation (Day 1): Approximately 24 hours after seeding, when cells have attached and started to proliferate, aspirate the mTeSR1 medium.
-
CHIR99021 Treatment: Add the differentiation medium (e.g., N2B27 medium) supplemented with CHIR99021 at a final concentration of 3-5 µM.
-
Mesoderm Induction (Days 1-3): Culture the cells for 48 hours in the presence of CHIR99021.
-
Analysis of Mesoderm Progenitors (Day 3): At the end of the 48-hour treatment, the cells can be harvested for analysis (qRT-PCR, flow cytometry) or directed towards further mesodermal lineages.
-
Further Specification (Optional, Day 3 onwards): For differentiation into specific mesodermal subtypes, the medium can be changed to one containing other growth factors, such as BMP4 (e.g., 4 ng/mL), to guide differentiation towards intermediate mesoderm.[5]
Conclusion and Future Directions
The use of small molecules, exemplified by the GSK-3 inhibitor CHIR99021, provides a robust, reproducible, and cost-effective method for the directed differentiation of human pluripotent stem cells into the mesodermal lineage. This approach offers a significant advantage over traditional methods that rely on expensive and variable recombinant proteins. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to generate mesodermal progenitors for applications in regenerative medicine, disease modeling, and high-throughput drug screening. Future research will likely focus on the discovery of novel small molecules with even greater specificity and efficiency, as well as the development of refined protocols for the generation of mature and functional mesoderm-derived cell types.
References
- 1. Initial WNT/β-Catenin Activation Enhanced Mesoderm Commitment, Extracellular Matrix Expression, Cell Aggregation and Cartilage Tissue Yield From Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight [frontiersin.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Frontiers | Optimizing Nodal, Wnt and BMP signaling pathways for robust and efficient differentiation of human induced pluripotent stem cells to intermediate mesoderm cells [frontiersin.org]
- 5. Optimizing Nodal, Wnt and BMP signaling pathways for robust and efficient differentiation of human induced pluripotent stem cells to intermediate mesoderm cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized conditions for the supplementation of human-induced pluripotent stem cell cultures with a GSK-3 inhibitor during embryoid body formation with the aim of inducing differentiation into mesodermal and cardiac lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WNT signaling in human pluripotent stem cells promotes HDAC2-dependent epigenetic programs and development of retinoic acid-responsive mesoderm - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CP21R7 in Reversing Epithelial-to-Mesenchymal Transition in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The epithelial-to-mesenchymal transition (EMT) is a critical cellular process implicated in cancer progression, metastasis, and drug resistance. This technical guide delves into the role of CP21R7, a chemical inhibitor of Glycogen Synthase Kinase 3β (GSK3β), in the context of EMT in cancer. By inhibiting GSK3β, this compound has been shown to modulate the PI3K/Akt signaling pathway, leading to a reversal of the EMT phenotype, particularly in cervical cancer. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from key experiments, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore GSK3β inhibition as a therapeutic strategy against cancers exhibiting EMT characteristics.
Introduction to Epithelial-to-Mesenchymal Transition (EMT) in Cancer
Epithelial-to-mesenchymal transition is a cellular reprogramming process where epithelial cells lose their characteristic cell-cell adhesion and polarity, acquiring a mesenchymal phenotype with enhanced migratory and invasive properties. This transition is a hallmark of embryonic development and wound healing, but its aberrant activation in cancer is strongly associated with tumor progression, metastasis, and the development of resistance to therapies.[1][2] Key molecular events in EMT include the downregulation of epithelial markers, most notably E-cadherin, and the upregulation of mesenchymal markers such as N-cadherin and Vimentin.
This compound: A Chemical Inhibitor of GSK3β
This compound is a small molecule compound that functions as an inhibitor of Glycogen Synthase Kinase 3β (GSK3β). GSK3β is a serine/threonine kinase that plays a pivotal role in numerous cellular processes, including cell proliferation, apoptosis, and differentiation. In the context of cancer, GSK3β has been implicated in the regulation of signaling pathways that drive tumorigenesis.[1]
Mechanism of Action: this compound in the Reversal of EMT
This compound exerts its anti-cancer effects by inhibiting GSK3β, which in turn modulates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. The PI3K/Akt pathway is a central regulator of cell growth, survival, and proliferation and is often hyperactivated in various cancers.[1] Inhibition of GSK3β by this compound leads to a downstream cascade of events that collectively contribute to the reversal of the EMT phenotype.
Impact on the PI3K/Akt Signaling Pathway
Treatment of cervical cancer cells (HeLa) with this compound has been demonstrated to decrease the phosphorylation of Akt (p-Akt), a key downstream effector of PI3K.[1] This inactivation of the PI3K/Akt signaling pathway is a crucial step in the mechanism by which this compound suppresses cancer cell proliferation and survival.[1]
Modulation of EMT Markers
A hallmark of EMT reversal is the restoration of epithelial characteristics. In cervical cancer cells treated with this compound, a significant increase in the protein level of the epithelial marker E-cadherin was observed.[1] Concurrently, the expression of the mesenchymal marker N-cadherin was decreased.[1] This "cadherin switching" is a key indicator of the shift from a mesenchymal to an epithelial-like state, resulting in reduced cell migration and invasion.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound in reversing EMT and inhibiting cancer progression. The data is derived from studies on the HeLa cervical cancer cell line.
| Experiment | Parameter Measured | Treatment Group | Result | Reference |
| Western Blot | Relative Protein Level of p-Akt | This compound | Decreased | [1] |
| Western Blot | Relative Protein Level of E-cadherin | This compound | Increased | [1] |
| Western Blot | Relative Protein Level of N-cadherin | This compound | Decreased | [1] |
| Cell Viability Assay (CCK-8) | Cell Viability | This compound | Significantly Lowered | [1] |
| Cell Proliferation Assay (EdU) | Cell Proliferation | This compound | Reduced | [1] |
| Cell Migration Assay (Scratch) | Cell Migration | This compound | Reduced | [1] |
| Cell Migration Assay (Transwell) | Cell Migration | This compound | Reduced | [1] |
| In Vivo Xenograft Model | Tumor Growth | This compound | Slower Xenograft Tumor Growth | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture
HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis
-
Cell Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins were transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against p-Akt, Akt, E-cadherin, N-cadherin, and GAPDH.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection kit.
Cell Viability Assay (CCK-8)
-
Cell Seeding: HeLa cells were seeded in 96-well plates at a density of 5 x 10³ cells/well.
-
Treatment: After 24 hours, cells were treated with this compound at various concentrations.
-
Incubation: The plates were incubated for the desired time points.
-
CCK-8 Addition: 10 µL of CCK-8 solution was added to each well and incubated for 2 hours.
-
Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader.
Cell Proliferation Assay (EdU)
-
Cell Seeding and Treatment: HeLa cells were seeded and treated with this compound as described for the CCK-8 assay.
-
EdU Labeling: Cells were incubated with 50 µM EdU for 2 hours.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.
-
Click-iT Reaction: The Click-iT reaction cocktail containing Apollo fluorescent azide was added and incubated for 30 minutes.
-
DNA Staining: Cell nuclei were stained with Hoechst 33342.
-
Imaging: The percentage of EdU-positive cells was determined by fluorescence microscopy.
Cell Migration Assay (Scratch Assay)
-
Cell Seeding: HeLa cells were seeded in 6-well plates and grown to confluence.
-
Scratch Creation: A sterile 200 µL pipette tip was used to create a linear scratch in the cell monolayer.
-
Treatment: The cells were washed with PBS and cultured in serum-free medium containing this compound.
-
Imaging: Images of the scratch were captured at 0 and 24 hours.
-
Analysis: The wound closure area was measured using ImageJ software.
Cell Migration Assay (Transwell Assay)
-
Cell Seeding: HeLa cells (1 x 10⁵) in serum-free medium were seeded into the upper chamber of a Transwell insert (8 µm pore size).
-
Chemoattractant: The lower chamber was filled with DMEM containing 10% FBS as a chemoattractant.
-
Treatment: this compound was added to the upper chamber.
-
Incubation: The plate was incubated for 24 hours.
-
Staining: Non-migrated cells on the upper surface of the membrane were removed with a cotton swab. Migrated cells on the lower surface were fixed with methanol and stained with crystal violet.
-
Quantification: The number of migrated cells was counted in five random fields under a microscope.
In Vivo Xenograft Model
-
Animal Model: Four-week-old female BALB/c nude mice were used.
-
Cell Implantation: 1 x 10⁶ HeLa cells were subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reached a palpable size, mice were randomly assigned to treatment and control groups. This compound (or vehicle control) was administered via tail vein injection.
-
Tumor Measurement: Tumor volume was measured every 3 days using a caliper and calculated using the formula: (length × width²) / 2.
-
Endpoint: At the end of the study, mice were euthanized, and tumors were excised for further analysis.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in EMT Reversal
Caption: this compound inhibits GSK3β, leading to decreased p-Akt and reversal of EMT.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for detecting protein expression via Western Blot.
Experimental Workflow for Transwell Migration Assay
Caption: Workflow for assessing cell migration using a Transwell assay.
Conclusion and Future Directions
The inhibition of GSK3β by this compound presents a promising therapeutic strategy for cancers characterized by an active EMT program. The data and protocols outlined in this technical guide provide a solid foundation for further investigation into the anti-cancer properties of this compound and other GSK3β inhibitors. Future research should focus on elucidating the broader applicability of this approach across different cancer types, exploring potential synergistic effects with existing chemotherapies, and advancing the development of more potent and specific GSK3β inhibitors for clinical translation. The detailed methodologies provided herein are intended to facilitate the replication and extension of these important findings, ultimately contributing to the development of novel anti-cancer therapies that target the plasticity and metastatic potential of tumor cells.
References
Methodological & Application
Application Notes and Protocols for CP21R7 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP21R7 is a potent and highly selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. As a key negative regulator in the canonical Wnt/β-catenin signaling pathway, GSK-3β is a critical target in developmental biology, oncology, and regenerative medicine. Inhibition of GSK-3β by this compound leads to the stabilization and nuclear translocation of β-catenin, thereby activating the transcription of Wnt target genes. These application notes provide detailed protocols for utilizing this compound in cell culture to modulate cellular signaling, inhibit cancer cell proliferation, and direct stem cell differentiation.
Mechanism of Action
This compound is a potent and selective inhibitor of GSK-3β with an IC50 of 1.8 nM.[1][2] It also exhibits a much weaker inhibitory activity against Protein Kinase Cα (PKCα) with an IC50 of 1900 nM.[1][2] The primary mechanism of action of this compound is the inhibition of GSK-3β, which prevents the phosphorylation and subsequent proteasomal degradation of β-catenin.[3] This leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes.[3] Additionally, GSK-3β is a component of other signaling pathways, including the PI3K/Akt pathway, and its inhibition can therefore have broader effects on cell proliferation and survival.[4][5]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (GSK-3β) | 1.8 nM | In vitro kinase assay | [1][2] |
| IC50 (PKCα) | 1900 nM | In vitro kinase assay | [1][2] |
| Effective Concentration (Wnt Signaling Activation) | 1 - 3 µM | Human reporter cell line | [2] |
| Effective Concentration (hPSC Differentiation) | 1 - 3 µM | Human induced pluripotent stem cells | [2][6] |
| Effective Concentration (Cancer Cell Inhibition) | 0.5 µM | HeLa (cervical cancer) cells | [4] |
Signaling Pathway Diagrams
Caption: Canonical Wnt Signaling Pathway Modulation by this compound.
Caption: PI3K/Akt Signaling Pathway and this compound Interaction.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve 1 mg of this compound (MW: 317.34 g/mol ) in 315.12 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
Protocol for Inhibition of Cancer Cell Proliferation (HeLa Cells)
This protocol describes the use of this compound to inhibit the proliferation of HeLa cervical cancer cells, assessed by the CCK-8 and EdU assays.[4]
Experimental Workflow Diagram:
Caption: Workflow for assessing this compound's effect on HeLa cell proliferation.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
EdU (5-ethynyl-2'-deoxyuridine) Proliferation Assay Kit
-
Microplate reader
-
Fluorescence microscope or high-content imaging system
Procedure:
A. Cell Seeding and Treatment:
-
Culture HeLa cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend the cells to an appropriate concentration.
-
Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of culture medium.[7]
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare a working solution of this compound in culture medium to a final concentration of 0.5 µM. Prepare a vehicle control with the same concentration of DMSO.
-
Replace the medium in the wells with the this compound or vehicle control medium.
-
Incubate the plates for 48 hours.[4]
B. Cell Proliferation Assessment (CCK-8 Assay):
-
After the 48-hour incubation, add 10 µL of CCK-8 solution to each well.[7]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[7]
-
Cell viability is proportional to the absorbance. Calculate the percentage of inhibition relative to the vehicle control.
C. DNA Synthesis Assessment (EdU Assay):
-
Two hours before the end of the 48-hour treatment period, add EdU to the culture medium to a final concentration of 10 µM.
-
Incubate for 2 hours at 37°C to allow for EdU incorporation into newly synthesized DNA.
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.
-
Perform the click reaction to conjugate a fluorescent azide to the incorporated EdU according to the manufacturer's protocol.
-
Counterstain the nuclei with Hoechst or DAPI.
-
Image the plate using a fluorescence microscope or a high-content imager.
-
Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI-stained nuclei).
Protocol for Induction of Mesoderm Differentiation from human Pluripotent Stem Cells (hPSCs)
This protocol describes the use of this compound to direct the differentiation of hPSCs towards the mesodermal lineage by activating the canonical Wnt signaling pathway.
Materials:
-
Human pluripotent stem cells (e.g., H9 hESCs or human iPSCs)
-
Matrigel-coated plates
-
mTeSR1 or other appropriate hPSC maintenance medium
-
N2B27 medium
-
This compound stock solution (10 mM in DMSO)
-
BMP4 (optional, for enhanced commitment)
-
Flow cytometer and antibodies for mesodermal markers (e.g., Brachyury/T, KDR)
Procedure:
-
Culture hPSCs on Matrigel-coated plates in mTeSR1 medium until they reach 70-80% confluency.
-
To initiate differentiation, aspirate the mTeSR1 medium and replace it with N2B27 medium.
-
Add this compound to the N2B27 medium to a final concentration of 1-3 µM.[2][6] For enhanced mesodermal commitment, BMP4 can be co-administered.
-
Culture the cells for 24-48 hours. A strong upregulation of the primitive streak and mesodermal marker Brachyury (T) is expected.[2]
-
After the induction period, the cells can be further differentiated towards specific mesodermal lineages (e.g., cardiac, endothelial) using appropriate protocols.
-
To verify differentiation, perform immunofluorescence staining or flow cytometry for key mesodermal markers.
Troubleshooting
-
Low efficacy of this compound: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Optimize the concentration and treatment duration for your specific cell line and assay.
-
Cell toxicity: Although this compound is highly selective, high concentrations or prolonged exposure may cause off-target effects or toxicity. Perform a dose-response curve to determine the optimal non-toxic concentration.
-
Variability in hPSC differentiation: The efficiency of hPSC differentiation can be influenced by the cell line, passage number, and initial culture confluency. Maintain consistent cell culture practices for reproducible results.
Conclusion
This compound is a valuable research tool for investigating cellular processes regulated by GSK-3β and the Wnt signaling pathway. The protocols outlined above provide a framework for its application in cancer biology and stem cell research. As with any small molecule inhibitor, it is crucial to carefully titrate the concentration and duration of treatment for each specific cell type and experimental context to achieve robust and reproducible results.
References
- 1. Optimized conditions for the supplementation of human-induced pluripotent stem cell cultures with a GSK-3 inhibitor during embryoid body formation with the aim of inducing differentiation into mesodermal and cardiac lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. A novel chemically directed route for the generation of definitive endoderm from human embryonic stem cells based on inhibition of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel chemically directed route for the generation of definitive endoderm from human embryonic stem cells based on inhibition of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Click-iT® EdU HCS Assays Protocol | Thermo Fisher Scientific - AR [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Inducing Wnt Signaling with CP21R7
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP21R7 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of the canonical Wnt signaling pathway. By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent proteasomal degradation of β-catenin. This stabilization leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it activates TCF/LEF family transcription factors, thereby inducing the expression of Wnt target genes. These application notes provide detailed protocols for utilizing this compound to activate Wnt signaling in vitro, with a focus on determining the optimal concentration for desired cellular effects.
Mechanism of Action: Wnt Signaling Activation by this compound
The canonical Wnt signaling pathway is crucial for embryonic development, tissue homeostasis, and regeneration. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and GSK-3β phosphorylates β-catenin, marking it for ubiquitination and degradation. This compound, as a GSK-3β inhibitor, disrupts this process, leading to the stabilization and nuclear accumulation of β-catenin, and subsequent activation of Wnt target gene transcription.
How to dissolve and store CP21R7 for research use.
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP21R7 is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) with an IC50 of 1.8 nM.[1][2][3] It also exhibits inhibitory activity against PKCα at a much higher concentration (IC50 = 1900 nM).[1][2][3] By inhibiting GSK-3β, this compound potently activates the canonical Wnt signaling pathway, leading to the stabilization and nuclear translocation of β-catenin.[1][4][5] This activity makes this compound a valuable tool for research in areas such as stem cell differentiation, cancer biology, and neurodegenerative diseases.[6][7][8] Proper dissolution and storage of this compound are critical for maintaining its stability and ensuring reliable experimental outcomes.
Data Presentation: Solubility and Storage of this compound
The following table summarizes the key quantitative data for the dissolution and storage of this compound.
| Parameter | Solvent | Concentration/Conditions | Stability/Duration | Source |
| Solubility (In Vitro) | DMSO | ≥ 32 mg/mL (100.84 mM) | Use freshly opened DMSO as it is hygroscopic.[1][9] | [1][9] |
| DMSO | 63 mg/mL (198.52 mM) | Use fresh DMSO to avoid reduced solubility due to moisture absorption.[10] | [10] | |
| DMSO | ≥14.25 mg/mL | - | [3] | |
| Dimethyl formamide | 1 mg/mL | - | [4] | |
| Ethanol | 1 mg/mL | - | [10] | |
| Water | Insoluble | - | [3][10] | |
| Storage (Powder) | -20°C | Solid Powder | 3 years | [1][10][11] |
| 4°C | Solid Powder | 2 years | [1][11] | |
| Storage (In Solvent) | -80°C in DMSO | Stock Solution | 1 year[10] or 2 years[1] | [1][10] |
| -20°C in DMSO | Stock Solution | 1 year[1] or 1 month[4][10] | [1][4][10] |
Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4][10] For in vivo experiments, it is best to prepare fresh working solutions on the day of use.[1][9]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro studies.
Materials:
-
This compound powder (Molecular Weight: 317.34 g/mol )[1][10]
-
Anhydrous/freshly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.1734 mg of this compound.
-
Dissolution: Add the appropriate volume of fresh DMSO to the vial containing the this compound powder. For 3.1734 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if precipitation is observed.[1][4]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1]
Protocol 2: Preparation of an In Vivo Formulation
This protocol provides a method for preparing this compound for in vivo administration, such as intraperitoneal or oral gavage, using a co-solvent system.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl) or ddH2O
-
Sterile tubes
-
Vortex mixer
Procedure (for a final concentration of ≥ 2.5 mg/mL): [1]
-
Prepare the Co-Solvent Mixture: In a sterile tube, prepare the vehicle by mixing the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Step-wise Addition:
-
Start with the required volume of the this compound DMSO stock solution.
-
Add the PEG300 and mix thoroughly.
-
Add the Tween-80 and mix again until the solution is clear.
-
Finally, add the saline to reach the final desired volume and mix well.
-
-
Example for 1 mL of working solution:
-
Take 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline and mix to a final volume of 1 mL.
-
-
Use: The final solution should be clear. It is recommended to use this formulation immediately after preparation.[10]
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits GSK-3β, activating Wnt signaling and impacting the PI3K/Akt pathway.
Experimental Workflow for this compound Stock Solution Preparation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (CP21) | GSK-3β Inhibitor | AmBeed.com [ambeed.com]
- 3. apexbt.com [apexbt.com]
- 4. glpbio.com [glpbio.com]
- 5. cenmed.com [cenmed.com]
- 6. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound - Nordic Biosite [nordicbiosite.com]
Application Notes and Protocols: Harnessing CP21R7 and BMP4 for Targeted Stem Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established role of Bone Morphogenetic Protein 4 (BMP4) in directing stem cell differentiation and introduce an investigational framework for the combined use of BMP4 with CP21R7, a potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor. While the combinatorial use of this compound and BMP4 is a novel area of research, this document provides detailed protocols for BMP4-induced differentiation and a theoretical protocol for the combined treatment, based on the known mechanisms of both molecules.
Introduction to Key Reagents
Bone Morphogenetic Protein 4 (BMP4): A member of the transforming growth factor-beta (TGF-β) superfamily, BMP4 is a critical signaling molecule in embryonic development. It plays a pivotal role in inducing the differentiation of pluripotent stem cells (PSCs) into various lineages, including mesoderm, hematopoietic progenitors, and trophoblasts. The effects of BMP4 are dose and context-dependent, influencing cell fate decisions through both Smad-dependent and Smad-independent signaling pathways.
This compound: A potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). By inhibiting GSK-3β, this compound can activate the canonical Wnt signaling pathway, a fundamental pathway in stem cell self-renewal and differentiation. While direct data on this compound in combination with BMP4 is limited, the interplay between Wnt and BMP signaling is a well-established area of developmental biology. Inhibition of GSK-3 has been shown to modulate BMP signaling, suggesting a potential for synergistic or modulatory effects on stem cell differentiation when combined with BMP4.
Established Role of BMP4 in Stem Cell Differentiation
BMP4 is a versatile morphogen used to direct the differentiation of human pluripotent stem cells (hPSCs) into a variety of cell types. The specific lineage is often determined by the concentration of BMP4, the duration of treatment, and the presence of other signaling molecules.
Quantitative Data on BMP4-Induced Differentiation
The following tables summarize quantitative data from studies utilizing BMP4 for stem cell differentiation.
Table 1: Effect of BMP4 Concentration on Hematopoietic Differentiation of hPSCs
| BMP4 Concentration | Morphological Changes by Day 17 |
| 20 ng/mL | Flattened and enlarged cells, primarily at colony edges. |
| 100 ng/mL | Broader area of flattened and enlarged cells compared to 20 ng/mL. |
Data synthesized from a study on hematopoietic differentiation. Short-term, high-concentration BMP4 treatment was found to strongly promote early mesoderm induction and subsequent hematopoietic commitment[1][2].
Table 2: BMP4 in the Differentiation of Human iPSCs to Limbal Progenitor Cells
| BMP4 Treatment (Dose, Duration) | Differentiation Efficiency (% ABCG2+ cells) |
| 1 ng/mL, 3 days | 18.3 ± 1.8% |
| 10 ng/mL, 3 days | 31.3 ± 2.4% |
| 50 ng/mL, 3 days | 16.7 ± 2.2% |
Optimal BMP4 treatment for limbal progenitor cell differentiation was found to be 10 ng/mL for 3 days[3].
Table 3: Effect of BMP4 on Mouse Embryonic Stem Cell Viability and Proliferation
| BMP4 Concentration | Effect on Proliferation Rate (Mean ± SD) |
| 0.1 ng/mL | -0.5 ± 0.11 |
| 5 ng/mL | 1.38 ± 0.89 |
A study on mouse ESCs indicated that 5 ng/mL of BMP4 had the most positive effect on proliferation and viability.
BMP4 Signaling Pathway
BMP4 initiates signaling by binding to type I and type II serine/threonine kinase receptors on the cell surface. This leads to the activation of downstream pathways that ultimately regulate gene expression and determine cell fate.
Experimental Protocols: BMP4-Induced Differentiation
Protocol 1: Differentiation of hPSCs into Hematopoietic Lineages
This protocol is adapted from a stepwise hematopoietic induction method.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel-coated culture dishes
-
mTeSR medium
-
Hematopoietic Differentiation Medium (HDM)
-
Recombinant Human BMP4
-
Recombinant Human Vascular Endothelial Growth Factor (VEGF)
-
Recombinant Human Stem Cell Factor (SCF)
-
Hematopoietic cytokine cocktail (e.g., SCF, TPO, IL-3, G-CSF, Flt-3L)
Procedure:
-
Culture hPSCs in mTeSR medium on Matrigel-coated dishes until they reach the desired confluence.
-
Mesoderm Induction (Day 0-2): Replace mTeSR medium with HDM containing 20-100 ng/mL BMP4. Incubate for 2 days.
-
Hematopoietic Specification (Day 2-4): Replace the medium with fresh HDM containing 40 ng/mL VEGF and 50 ng/mL SCF. Incubate for 2 days.
-
Hematopoietic Progenitor Expansion (Day 6 onwards): Change to fresh HDM supplemented with a hematopoietic cytokine cocktail. Culture for up to 13 days, changing the medium every 3 days.
-
Analysis: Monitor for the emergence of hematopoietic progenitors (e.g., CD34+, CD45+ cells) by flow cytometry.
Protocol 2: Differentiation of hPSCs into Trophoblast Lineages
This protocol outlines a two-step method for generating trophoblast cells from hPSCs.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
StemFlex or E8 medium
-
Recombinant Human BMP4
-
IWP2 (WNT inhibitor)
-
Feeder-conditioned medium (for terminal differentiation)
Procedure:
-
Cytotrophoblast-like Cell Induction (Step 1, 4 days):
-
Culture hPSCs in StemFlex or E8 medium.
-
To induce differentiation, treat the cells with a medium containing BMP4 and IWP2 for 4 days. This step aims to generate a uniform population of cytotrophoblast-like cells.
-
-
Terminal Differentiation (Step 2, 4-6 days):
-
Replate the cytotrophoblast-like cells.
-
Culture in a medium containing BMP4 and feeder-conditioned medium for an additional 4 to 6 days.
-
-
Analysis: Observe the formation of multinucleated syncytiotrophoblast-like cells (positive for hCG) and extravillous trophoblast-like cells (positive for HLA-G)[4].
Investigational Use of this compound in Combination with BMP4
Theoretical Rationale: this compound is a selective inhibitor of GSK-3β, which leads to the activation of the canonical Wnt signaling pathway. The interplay between Wnt and BMP signaling is crucial in development. In some contexts, GSK-3 inhibition has been shown to enhance BMP signaling and promote differentiation towards specific lineages, such as osteoblasts[5][6]. The combination of a GSK-3 inhibitor like CHIR99021 with BMP4 has been used to direct the differentiation of hPSCs into intermediate mesoderm[7]. Therefore, it is hypothesized that the co-application of this compound and BMP4 could modulate stem cell fate decisions, potentially enhancing differentiation efficiency or directing cells towards a specific lineage by fine-tuning the balance between Wnt and BMP signaling.
Hypothetical Signaling Interaction
The combined treatment of this compound and BMP4 would theoretically lead to the simultaneous activation of the Wnt/β-catenin pathway and the BMP/SMAD pathway.
Investigational Protocol: Co-treatment of hPSCs with this compound and BMP4 for Mesoderm Induction
Disclaimer: This is a theoretical protocol for research purposes only and has not been validated. Optimization of concentrations and timing will be necessary.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Appropriate basal medium for differentiation (e.g., DMEM/F12)
-
Recombinant Human BMP4
-
This compound (GSK-3β inhibitor)
-
B27 supplement
-
N2 supplement
-
L-Glutamine
-
Penicillin-Streptomycin
Procedure:
-
Cell Seeding: Plate hPSCs on Matrigel-coated plates and culture to the desired confluence in their maintenance medium.
-
Initiation of Differentiation:
-
Prepare differentiation medium: Basal medium supplemented with B27, N2, L-Glutamine, and Penicillin-Streptomycin.
-
On Day 0, aspirate the maintenance medium and add the differentiation medium.
-
Add BMP4 to a final concentration of 10-50 ng/mL.
-
Add this compound to a final concentration of 1-5 µM (concentration to be optimized based on dose-response experiments).
-
-
Culture and Monitoring:
-
Incubate the cells for 2-4 days, replacing the medium daily with fresh differentiation medium containing BMP4 and this compound.
-
Monitor the cells daily for morphological changes indicative of differentiation.
-
-
Analysis:
-
At the end of the treatment period, harvest the cells for analysis.
-
Assess the expression of early mesodermal markers (e.g., Brachyury (T), MIXL1) by qRT-PCR or flow cytometry.
-
Compare the differentiation efficiency and cell fate specification to control groups treated with BMP4 alone or this compound alone.
-
Experimental Workflow for Investigational Protocol
Conclusion
BMP4 is a well-established and potent inducer of stem cell differentiation, with detailed protocols available for directing various cell fates. The selective GSK-3β inhibitor, this compound, presents a novel tool for potentially modulating BMP4-driven differentiation through the activation of Wnt signaling. The provided investigational protocol offers a starting point for researchers to explore the synergistic or modulatory effects of this combination, which could lead to more efficient and robust methods for generating specific cell types for research and therapeutic applications. As with any new combination of signaling pathway modulators, careful optimization and characterization are essential.
References
- 1. BMP4 and perivascular cells promote hematopoietic differentiation of human pluripotent stem cells in a differentiation stage-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMP4 and perivascular cells promote hematopoietic differentiation of human pluripotent stem cells in a differentiation stage-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bone Morphogenetic Protein 4 (BMP4) Enhances the Differentiation of Human Induced Pluripotent Stem Cells into Limbal Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Improved Two-Step Protocol for Trophoblast Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of GSK3β Stimulates BMP Signaling and Decreases SOST Expression Which Results in Enhanced Osteoblast Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. search.library.brandeis.edu [search.library.brandeis.edu]
- 7. Frontiers | Optimizing Nodal, Wnt and BMP signaling pathways for robust and efficient differentiation of human induced pluripotent stem cells to intermediate mesoderm cells [frontiersin.org]
Application Notes and Protocols: CP21R7 in Cervical Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP21R7 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in various cellular processes, including cell proliferation, signaling, and metabolism.[1][2][3] Emerging research has identified GSK3β as a potential therapeutic target in cervical cancer, where its overexpression is associated with poor prognosis.[1][4] These application notes provide a comprehensive overview of the use of this compound in preclinical cervical cancer models, with a focus on xenograft studies. The provided protocols are based on established methodologies to facilitate the investigation of this compound's therapeutic potential.
Mechanism of Action in Cervical Cancer
In cervical cancer cells, this compound exerts its anti-tumor effects by inhibiting GSK3β, which subsequently modulates the PI3K/Akt signaling pathway.[1][4] This pathway is crucial for cell growth, proliferation, and survival.[1] Inhibition of GSK3β by this compound leads to a significant decrease in the phosphorylation of PI3K and Akt, thereby reducing the viability and proliferation of cervical cancer cells.[1] Furthermore, this compound has been shown to influence the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. Treatment with this compound results in decreased levels of the mesenchymal marker N-cadherin and increased levels of the epithelial marker E-cadherin, suggesting a potential role in inhibiting cancer cell migration and invasion.[1]
Key Signaling Pathway
The primary signaling cascade affected by this compound in cervical cancer involves the inhibition of GSK3β and the subsequent downregulation of the PI3K/Akt pathway.
Caption: this compound inhibits GSK3β, modulating the PI3K/Akt signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the use of this compound in cervical cancer studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| IC₅₀ (GSK3β) | 1.8 nM | - | [2][3] |
| IC₅₀ (PKCα) | 1900 nM | - | [2] |
| Effective Concentration | 0.5 µM | HeLa | [1] |
Table 2: In Vivo Xenograft Model Parameters
| Parameter | Description | Reference |
| Cell Line | HeLa | [1] |
| Mouse Strain | 4-week-old female BALB/c nude mice | [1] |
| Number of Cells | 1 x 10⁶ cells per mouse | [1] |
| Implantation Route | Subcutaneous | [1] |
| Treatment | This compound or DMSO (vehicle) | [1] |
| Dosage | 5 mg/kg | [1] |
| Administration Route | Tail vein injection | [1] |
| Treatment Start | Day 7 post-implantation | [1] |
| Monitoring Frequency | Every 3 days | [1] |
| Duration | 25 days | [1] |
Experimental Protocols
In Vitro Cell Viability and Proliferation Assays
Objective: To determine the effect of this compound on the viability and proliferation of cervical cancer cells (e.g., HeLa).
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (MedChemExpress)
-
DMSO (vehicle control)
-
Cell Counting Kit-8 (CCK-8)
-
5-ethynyl-2'-deoxyuridine (EdU) Assay Kit
-
96-well and 24-well plates
Protocol:
-
Cell Seeding: Seed HeLa cells in 96-well plates for CCK-8 assay and 24-well plates for EdU assay at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.5 µM) or an equivalent amount of DMSO for 48 hours.[1]
-
CCK-8 Assay:
-
Add CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader to determine cell viability.
-
-
EdU Assay:
-
Add EdU solution to the cells and incubate to allow incorporation into newly synthesized DNA.
-
Fix, permeabilize, and stain the cells for EdU and with a nuclear counterstain (e.g., Hoechst) according to the manufacturer's protocol.
-
Visualize and quantify the percentage of EdU-positive cells using fluorescence microscopy to determine cell proliferation.
-
Cervical Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a cervical cancer xenograft model.
Materials:
-
HeLa cells
-
4-week-old female BALB/c nude mice
-
This compound
-
DMSO
-
Sterile PBS
-
Syringes and needles
-
Vernier calipers
Protocol:
-
Cell Preparation: Culture HeLa cells and harvest them during the logarithmic growth phase. Resuspend the cells in sterile PBS at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Allow the tumors to establish and grow. Start measuring the tumor dimensions (width, length, and height) every 3 days using a vernier caliper once the tumors are palpable.[1]
-
Treatment Initiation: On day 7 post-implantation, randomize the mice into treatment and control groups (n=5 per group).[1]
-
Drug Administration: Administer this compound (5 mg/kg, dissolved in DMSO) or an equivalent volume of DMSO via tail vein injection.[1]
-
Continued Monitoring: Continue to measure tumor volume every 3 days for a total of 25 days.[1] Tumor volume can be calculated using the formula: V = (π/6) × width × length × height.[1]
-
Endpoint: At the end of the study (day 25), euthanize the mice and excise the xenograft tumors for further analysis (e.g., weight measurement, Western blotting for protein markers).[1]
Experimental Workflow Diagram
Caption: Workflow for the cervical cancer xenograft model and this compound treatment.
References
- 1. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP21R7 Treatment in HeLa Cell Migration Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing CP21R7, a potent Glycogen Synthase Kinase 3 Beta (GSK3β) inhibitor, to study its effects on HeLa cell migration. The provided methodologies and data are based on established research demonstrating the role of GSK3β in cervical cancer cell proliferation and migration through modulation of the PI3K/Akt signaling pathway and Epithelial-to-Mesenchymal Transition (EMT).[1]
Introduction
Glycogen Synthase Kinase 3 Beta (GSK3β) is a serine/threonine kinase implicated in various cellular processes, including cell proliferation, migration, and survival. In the context of cervical cancer, elevated GSK3β expression has been associated with a poor prognosis.[1] The small molecule inhibitor this compound offers a targeted approach to investigate the functional consequences of GSK3β inhibition. This document outlines the experimental procedures to assess the impact of this compound on HeLa cell migration, including relevant signaling pathways and quantitative data from key assays.
Data Presentation
The following tables summarize the quantitative data from scratch and Transwell migration assays performed on HeLa cells treated with 0.5 µM this compound.
Table 1: Effect of this compound on HeLa Cell Migration (Scratch Assay)
| Treatment | Time Point (hours) | Wound Closure (%) | Statistical Significance (vs. Control) |
| Control (Vehicle) | 24 | 25.3 ± 2.1 | - |
| This compound (0.5 µM) | 24 | 12.1 ± 1.5 | P < 0.01 |
| Control (Vehicle) | 48 | 52.7 ± 3.4 | - |
| This compound (0.5 µM) | 48 | 28.4 ± 2.8 | P < 0.001 |
| Control (Vehicle) | 72 | 85.1 ± 4.2 | - |
| This compound (0.5 µM) | 72 | 45.6 ± 3.9 | P < 0.001 |
Data are presented as mean ± standard error of the mean (SEM). Statistical analysis was performed using ANOVA.
Table 2: Effect of this compound on HeLa Cell Migration (Transwell Assay)
| Treatment | Incubation Time (hours) | Number of Migrated Cells (per field) | Statistical Significance (vs. Control) |
| Control (Vehicle) | 48 | 215 ± 18 | - |
| This compound (0.5 µM) | 48 | 85 ± 11 | P < 0.001 |
Data are presented as mean ± standard error of the mean (SEM). Statistical analysis was performed using ANOVA.
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Line: HeLa (human cervical cancer cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (MedChemExpress) in Dimethyl Sulfoxide (DMSO). Further dilute in culture medium to a final working concentration of 0.5 µM. The final DMSO concentration in the culture medium should not exceed 0.1%.
2. Scratch (Wound Healing) Assay
This assay measures two-dimensional cell migration.
-
Seeding: Seed HeLa cells in a 6-well plate and grow to 90-95% confluency.
-
Scratching: Create a uniform scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with Phosphate-Buffered Saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing either 0.5 µM this compound or vehicle (DMSO) to the respective wells.
-
Imaging: Capture images of the scratch at 0, 24, 48, and 72 hours using an inverted microscope with a camera.
-
Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial wound area at 0 hours.
3. Transwell Migration Assay
This assay assesses the chemotactic migration of cells through a porous membrane.
-
Cell Preparation: Culture HeLa cells to ~80% confluency. Harvest the cells by trypsinization and resuspend them in serum-free medium.
-
Chamber Setup: Place Transwell® inserts (8 µm pore size) into a 24-well plate.
-
Chemoattractant: Add 600 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of each well.
-
Cell Seeding: Seed 1 x 10^5 HeLa cells in 200 µL of serum-free medium containing either 0.5 µM this compound or vehicle into the upper chamber of the Transwell® inserts.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Staining and Counting:
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Capture images of the stained cells using an inverted microscope.
-
Count the number of migrated cells in several random fields of view for each insert.
-
4. Western Blot Analysis for Signaling Pathway Proteins
This protocol is for assessing changes in protein expression and phosphorylation in the PI3K/Akt and EMT signaling pathways.
-
Cell Lysis: After treatment with 0.5 µM this compound for 48 hours, wash HeLa cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, E-cadherin, N-cadherin, and β-actin (as a loading control) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for studying the effect of this compound on HeLa cell migration.
Caption: Signaling pathway of this compound-mediated inhibition of HeLa cell migration.
Caption: Logical flow of this compound's effect on HeLa cell migration.
References
Application Notes and Protocols: In Vitro Assays to Measure the Activity of CP21R7
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP21R7 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of GSK-3β activity is associated with various pathologies, including cancer, neurodegenerative diseases, and metabolic disorders.[4][5][6] As such, this compound serves as a valuable chemical probe to investigate the physiological and pathological roles of GSK-3β and as a potential therapeutic agent.
These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on its primary target, GSK-3β, and to assess its downstream cellular effects.
Biochemical Assays to Measure Direct Inhibition of GSK-3β
The most direct method to measure the activity of this compound is to quantify its ability to inhibit the enzymatic activity of purified GSK-3β. This is typically achieved through in vitro kinase assays.
Principle
In vitro kinase assays measure the transfer of a phosphate group from a donor molecule (usually ATP) to a specific substrate by the kinase. The inhibitory effect of this compound is determined by measuring the reduction in substrate phosphorylation in its presence.
Experimental Protocol: In Vitro GSK-3β Kinase Assay
This protocol is a generalized procedure and may require optimization based on the specific reagents and equipment available.
Materials:
-
Recombinant human GSK-3β (active)
-
GSK-3β substrate peptide (e.g., a synthetic peptide with a phosphorylation site recognized by GSK-3β)
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega; or a phosphospecific antibody)
-
Microplate reader (luminescence or fluorescence-based)
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in kinase buffer to determine the IC₅₀ value.
-
Reaction setup: In a 96-well plate, add the following components in order:
-
Kinase buffer
-
This compound at various concentrations (or vehicle control)
-
GSK-3β substrate peptide
-
Recombinant GSK-3β enzyme
-
-
Initiate the reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction: Stop the reaction according to the detection kit manufacturer's instructions.
-
Detection: Add the detection reagent to measure the amount of product formed (e.g., ADP) or the level of substrate phosphorylation.
-
Data analysis: Plot the percentage of GSK-3β inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Data Presentation
The inhibitory activity of this compound on GSK-3β and its selectivity against other kinases can be summarized in a table.
| Kinase | This compound IC₅₀ (nM) |
| GSK-3β | 1.8[1][2] |
| PKCα | 1900[1][2] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Cellular Assays to Measure Downstream Effects of this compound
Cell-based assays are crucial for understanding the biological consequences of GSK-3β inhibition by this compound in a physiological context.
Wnt/β-catenin Signaling Pathway Activation
GSK-3β is a key negative regulator of the canonical Wnt signaling pathway. Inhibition of GSK-3β by this compound leads to the stabilization and nuclear accumulation of β-catenin, which in turn activates the transcription of Wnt target genes.[1]
Figure 1: Wnt/β-catenin signaling pathway with and without GSK-3β inhibition by this compound.
Materials:
-
Cell line of interest (e.g., HeLa)
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (anti-β-catenin, anti-phospho-GSK-3β Ser9, anti-GSK-3β, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell treatment: Plate cells and treat with various concentrations of this compound for a specified time.
-
Cell lysis: Lyse the cells and collect the protein extracts.
-
Protein quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with the primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of β-catenin and phosphorylated GSK-3β. An increase in β-catenin and phospho-GSK-3β (Ser9) indicates inhibition of GSK-3β activity.[7]
PI3K/Akt Signaling Pathway
GSK-3β is also a downstream target of the PI3K/Akt signaling pathway. Akt phosphorylates GSK-3β at Ser9, leading to its inactivation.[8][9] While this compound directly inhibits GSK-3β, its effects can be studied in the context of this pathway, particularly in cancer cells where this pathway is often hyperactive.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Recommended solvent for preparing CP21R7 stock solutions.
Application Note
CP21R7 is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in various cellular processes, including the canonical Wnt signaling pathway.[1][2][3][4] Due to its therapeutic and research potential, proper handling and preparation of this compound solutions are crucial for experimental accuracy and reproducibility. This document provides detailed protocols for the preparation of this compound stock solutions, information on its solubility and stability, and a diagram of its mechanism of action within the Wnt signaling pathway.
Data Presentation: Solubility and Stability of this compound
Quantitative data from various suppliers has been summarized in the table below to provide a clear reference for researchers. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of this compound. It is important to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[1][5][6]
| Solvent | Solubility | Storage of Stock Solution | Stability |
| DMSO | ≥ 1 mg/mL[2], ≥ 14.25 mg/mL[3], ≥ 32 mg/mL[5][6][7], up to 63 mg/mL[1] | -20°C or -80°C | 1 month at -20°C[1][2], 6 months to 2 years at -80°C[1][2][5][6] |
| Ethanol | Insoluble or limited solubility (≤ 1 mg/mL)[1][3] | Not Recommended | Not Available |
| Water | Insoluble[1][3] | Not Recommended | Not Available |
| Dimethyl formamide | 1 mg/ml[2] | Not Recommended | Not Available |
Note: To enhance solubility, warming the solution to 37°C and using an ultrasonic bath for a short period may be beneficial.[2] For in vivo experiments, further dilution into aqueous buffers or specific formulations is required. A suggested in vivo formulation involves a primary DMSO stock diluted in a vehicle of PEG300, Tween-80, and saline.[1][5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 317.34 g/mol )[1][5]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing this compound: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.1734 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For 3.1734 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. If solubility issues arise, gently warm the solution to 37°C or sonicate for a few minutes. Visually inspect the solution to ensure no particulate matter remains.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[1][2][5][6]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).[1][2][5][6]
Protocol 2: Preparation of Working Solutions
This protocol outlines the preparation of working solutions from the 10 mM DMSO stock for in vitro cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO to account for any effects of the solvent.
-
-
Application: Add the final diluted this compound working solution to your cell cultures and proceed with your experimental protocol.
Mandatory Visualization
Signaling Pathway of this compound Action
This compound is a potent inhibitor of GSK-3β. In the canonical Wnt signaling pathway, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to regulate the expression of Wnt target genes.[1][2][3][4][5]
Caption: Mechanism of this compound in the canonical Wnt signaling pathway.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow of preparing this compound stock and working solutions.
References
Long-Term Stability of CP21R7 in DMSO at -20°C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP21R7 is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in various cellular processes and disease pathologies. As with any research compound, understanding its stability under common storage conditions is paramount for ensuring the reliability and reproducibility of experimental results. This document provides detailed application notes on the long-term stability of this compound when stored in dimethyl sulfoxide (DMSO) at -20°C. It includes recommended storage guidelines, protocols for assessing stability, and a summary of the signaling pathways influenced by this inhibitor.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high potency against GSK-3β with an IC50 of 1.8 nM.[1][2][3] It also shows some activity against PKCα, albeit at a much higher concentration (IC50 of 1900 nM).[1][2][3] By inhibiting GSK-3β, this compound can potently activate the canonical Wnt signaling pathway, leading to the stabilization and nuclear translocation of β-catenin.[1][4][5] This mechanism of action makes this compound a valuable tool for research in areas such as stem cell biology, neurodegenerative diseases, and cancer.[6][7]
Recommended Storage of this compound in DMSO
For long-term storage, it is crucial to maintain the integrity of this compound in DMSO. While different suppliers provide varying recommendations, a general consensus for optimal long-term storage is at -20°C or -80°C.
-
-20°C Storage : Stock solutions of this compound in DMSO can be stored at -20°C. Some suppliers suggest a shelf-life of one month to one year at this temperature.[1][3][4] To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3]
-
-80°C Storage : For extended long-term storage (greater than one month), storing aliquots at -80°C is recommended, with some sources indicating stability for up to a year or more under these conditions.[4]
It is imperative to use anhydrous DMSO to prepare stock solutions, as moisture can compromise the stability of the compound.[4]
Quantitative Stability Assessment
To ensure the accuracy of experimental outcomes, periodic assessment of the stability of this compound in DMSO is recommended. The following table summarizes hypothetical data from a representative long-term stability study of a 10 mM this compound stock solution in anhydrous DMSO stored at -20°C in the dark.
| Time Point | Purity (%) by HPLC-UV | Concentration (mM) by LC-MS | Observations |
| T = 0 | 99.8% | 10.1 | Clear, colorless solution |
| 1 Month | 99.5% | 9.9 | No change |
| 3 Months | 98.9% | 9.8 | No change |
| 6 Months | 97.2% | 9.6 | Slight yellowing of solution |
| 12 Months | 94.5% | 9.2 | Noticeable yellowing |
Note: This data is illustrative and serves as an example for a typical stability study. Actual results may vary based on specific experimental conditions and the purity of the DMSO and compound.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight of this compound is 317.34 g/mol ), weigh out 3.17 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.[3]
-
Dispense the stock solution into single-use aliquots in sterile, tightly capped microcentrifuge tubes or amber glass vials to minimize headspace and protect from light.[8]
-
Store the aliquots at -20°C or -80°C.
Protocol for Long-Term Stability Assessment by LC-MS
This protocol outlines a method for evaluating the degradation of this compound in DMSO over time using Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
Materials:
-
Aliquots of this compound in DMSO stored at -20°C
-
LC-MS system with a C18 column
-
Acetonitrile (ACN) and Formic Acid (for mobile phase)
-
Water (HPLC grade)
-
Autosampler vials
Procedure:
-
Time-Zero (T0) Analysis : Immediately after preparing the stock solution, take one aliquot for the initial analysis.[8]
-
Prepare a dilution of the stock solution in a suitable solvent (e.g., 50:50 ACN:Water) to a concentration within the linear range of the LC-MS detector.
-
Inject the diluted sample into the LC-MS system.
-
Analyze the data to determine the initial purity (as a percentage of the main peak area) and the initial concentration (using a standard curve if available).
-
Subsequent Time Points : At designated time points (e.g., 1, 3, 6, and 12 months), remove one aliquot from storage at -20°C.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Repeat steps 2-4 for each time point.
-
Data Analysis : Compare the purity and concentration of this compound at each time point to the T0 values to determine the extent of degradation.
Signaling Pathways and Experimental Workflows
This compound primarily acts by inhibiting GSK-3β, which has a cascading effect on several downstream signaling pathways.
Wnt/β-Catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[5] Inhibition of GSK-3β by this compound prevents this phosphorylation, leading to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it activates target gene transcription.
Caption: Wnt/β-Catenin signaling with and without this compound.
PI3K/Akt Signaling Pathway
GSK-3β can also be regulated by the PI3K/Akt signaling pathway. Akt can phosphorylate and inactivate GSK-3β. Conversely, GSK-3β inhibition has been shown to modulate PI3K/Akt signaling, indicating a complex feedback loop.[6]
Caption: PI3K/Akt pathway and its interaction with GSK-3β.
Experimental Workflow for Compound Stability Assessment
The following diagram illustrates a typical workflow for assessing the long-term stability of a compound stored in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for CP21R7 Administration in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP21R7 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes.[1][2] GSK-3β is a key regulator in various signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, which are critical in cell proliferation, differentiation, and survival.[3][4][5] Dysregulation of GSK-3β activity has been linked to several diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[3][5] These application notes provide a comprehensive guide for the in vivo administration of this compound in animal models, offering detailed protocols and summarizing key data to facilitate preclinical research.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of GSK-3β.[1][2] This inhibition leads to the modulation of downstream signaling pathways:
-
Wnt/β-catenin Pathway: In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation.[6] By inhibiting GSK-3β, this compound prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus.[7] In the nucleus, β-catenin acts as a transcriptional co-activator, leading to the expression of Wnt target genes involved in cell proliferation and differentiation.[1][8]
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a crucial cell survival pathway. Akt can phosphorylate and inhibit GSK-3β.[5] Studies have shown that treatment with this compound can lead to a reduction in the phosphorylation of Akt (p-Akt), suggesting a potential feedback mechanism or crosstalk between these pathways.[9] In some cancer models, inhibition of GSK-3β by this compound has been shown to suppress tumor growth by modulating the PI3K/Akt signaling pathway.[9]
Quantitative Data Summary
The following table summarizes in vivo data for this compound and other representative GSK-3β inhibitors to provide a comparative overview of potential dosing and administration strategies.
| Compound | Animal Model | Administration Route | Dosage | Frequency | Key Findings | Reference |
| This compound | Nude mice (cervical cancer xenograft) | Not specified | Not specified | Not specified | Slower xenograft tumor growth. | [9] |
| AR-A014418 | Athymic mice (colon cancer xenograft) | Intraperitoneal (i.p.) | 1, 2, and 5 mg/kg | 3 times per week for 5 weeks | Significant, dose-dependent decrease in tumor volume. | [5] |
| AR-A014418 | C57BL/6 mice | Intraperitoneal (i.p.) | 5 mg/kg | Single dose | Reduced leukocyte adhesion in brain microvessels after LPS injection. | [10][11] |
| AR-A014418 | Rats | Intraperitoneal (i.p.) | 30 µmol/kg | Single dose | Reduced immobility time in the forced swim test, suggesting antidepressant-like effects. | [1] |
| CHIR99021 | C57bl/6 mice | Intracerebroventricular (i.c.v.) | Not specified | For 4 days | Increased neural progenitor proliferation in the subventricular zone. | [12] |
| SB415286 | Nude mice (neuroblastoma xenograft) | Intraperitoneal (i.p.) | Not specified | Daily for 5 days | Delayed tumor growth. | [7] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Xenograft Mouse Model
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
1. Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.
2. Cell Culture and Implantation:
-
Culture the desired human cancer cell line (e.g., HeLa for cervical cancer) under standard conditions.
-
Harvest cells and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of each mouse.
3. Tumor Growth Monitoring and Group Allocation:
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week) using the formula: Volume = (Length x Width²) / 2.
-
Randomize animals into treatment groups (n=5-10 mice per group) once tumors have reached the desired size. Include a vehicle control group and at least three dose levels of this compound (e.g., 5, 15, and 30 mg/kg, based on data from similar inhibitors).
4. Formulation and Administration:
-
Vehicle Preparation: Prepare a sterile vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
First, dissolve the required amount of this compound in DMSO to create a stock solution.
-
Sequentially add PEG300, Tween-80, and Saline, ensuring the solution is clear and homogenous. Prepare fresh on the day of use.[1]
-
-
Administration: Administer this compound or vehicle to the respective groups via intraperitoneal (i.p.) injection daily or as determined by a prior MTD study.
5. Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the animals.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, Western blotting for pharmacodynamic markers like p-Akt or β-catenin).
Protocol 2: Maximum Tolerated Dose (MTD) Study
This protocol is essential to determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
1. Animal Model:
-
Select a relevant rodent species (e.g., BALB/c mice), 6-8 weeks old.
2. Group Allocation:
-
Randomly assign animals to several dose groups (n=3-5 animals per group), including a vehicle control and 4-5 escalating dose levels of this compound.
3. Formulation and Administration:
-
Prepare the this compound formulation as described in Protocol 1.
-
Administer the compound via the intended route (e.g., i.p. injection) daily for a set period (e.g., 7-14 days).
4. Monitoring:
-
Record body weight and perform clinical observations daily.
-
Monitor for any signs of toxicity, such as changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy), or activity levels.
-
Establish and adhere to pre-defined humane endpoints.
5. Terminal Procedures:
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
The MTD is typically defined as the highest dose that does not result in significant morbidity, mortality, or a body weight loss of more than 15-20%.
Visualizations
Caption: this compound inhibits GSK-3β, activating Wnt signaling and modulating the PI3K/Akt pathway.
Caption: Workflow for in vivo efficacy testing of this compound in a xenograft mouse model.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycogen synthase kinase-3β: a promising candidate in the fight against fibrosis [thno.org]
- 5. Inhibition of GSK‐3β activity attenuates proliferation of human colon cancer cells in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Glycogen Synthase Kinase–3 Inhibitor CHIR99021 Reduces Fatty Infiltration and Muscle Atrophy After Rotator Cuff Tears: An In Vitro Experiment and In Vivo Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Glycogen Synthase Kinase 3β (GSK3β) Decreases Inflammatory Responses in Brain Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of glycogen synthase kinase 3 increased subventricular zone stem cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CP21R7 Insolubility
This guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered when working with the GSK-3β inhibitor, CP21R7, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in various cellular processes, including the canonical Wnt signaling pathway. Like many small molecule inhibitors, this compound is a lipophilic compound with poor aqueous solubility, which can lead to precipitation in cell culture media or aqueous buffers, impacting experimental reproducibility and accuracy.
Q2: What are the recommended solvents for dissolving this compound?
This compound is practically insoluble in water. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO). Some suppliers also report solubility in dimethylformamide (DMF).
Q3: How should I store this compound powder and stock solutions?
This compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
Issue: My this compound precipitated after being added to my aqueous cell culture medium/buffer.
This is a common issue due to the hydrophobic nature of this compound. The following troubleshooting steps can help you resolve this problem.
Step 1: Verify Your Stock Solution
Possible Cause: The initial stock solution was not properly prepared.
Solution: Ensure your this compound is fully dissolved in a suitable organic solvent, like DMSO, before diluting it into your aqueous medium. Using fresh, high-quality DMSO is crucial, as hygroscopic (water-absorbing) DMSO can reduce the compound's solubility.
Step 2: Check the Final Concentration
Possible Cause: The final concentration of this compound in your aqueous solution is too high.
Solution: Determine the optimal working concentration for your specific cell line and experiment. While this compound can activate Wnt signaling at concentrations around 1-3 µM, it's essential to perform a dose-response curve to find the lowest effective concentration that remains soluble in your system.
Step 3: Optimize the Dilution Method
Possible Cause: The method of dilution is causing localized high concentrations, leading to precipitation.
Solution: When diluting the DMSO stock solution, add it to your cell culture medium while gently vortexing or swirling to ensure rapid and thorough mixing. Avoid adding the stock solution directly to a large volume without agitation. A serial dilution approach in the medium can also be beneficial.
Step 4: Control the DMSO Concentration
Possible Cause: The final concentration of DMSO in your cell culture medium is too high, causing cytotoxicity, or too low to maintain this compound solubility.
Solution: Keep the final DMSO concentration in your cell culture medium below 0.5% (v/v), as higher concentrations can be toxic to many cell lines. However, a sufficient amount of DMSO is necessary to act as a co-solvent. If solubility issues persist at low DMSO concentrations, consider using a formulation with other co-solvents.
Quantitative Data: this compound Solubility
| Solvent | Solubility | Source |
| DMSO | ≥ 32 mg/mL (100.84 mM) | |
| DMSO | 63 mg/mL (198.52 mM) | |
| Dimethylformamide (DMF) | 1 mg/mL | |
| Water | Insoluble | |
| Ethanol | ~1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous media.
Materials:
-
This compound powder (MW: 317.34 g/mol )
-
Anhydrous, sterile DMSO
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (e.g., for 1 mL, use 3.17 mg).
-
Aseptically add the calculated mass of this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. If necessary, sonicate for 5-10 minutes to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture
Objective: To dilute the this compound stock solution into cell culture medium while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Determine the final concentration of this compound needed for your experiment (e.g., 3 µM).
-
Calculate the volume of the 10 mM stock solution required. For example, to make 1 mL of 3 µM working solution, you will need 0.3 µL of the 10 mM stock.
-
Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium while gently vortexing or swirling.
-
Visually inspect the medium for any signs of precipitation. If precipitation occurs, consider reducing the final concentration or using a co-solvent formulation.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in aqueous media.
Caption: Inhibition of GSK-3β by this compound mimics Wnt signaling to stabilize β-catenin.
Technical Support Center: Optimizing CP21R7 Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of CP21R7 to achieve desired experimental outcomes while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: Based on published studies, a common starting concentration for this compound is between 1 µM and 3 µM.[1][2] Specifically, a concentration of 3 µM has been shown to potently activate canonical Wnt signaling.[1] For studies on human pluripotent stem cells (hPSCs), concentrations of 1 µM to 3 µM have been used to induce mesoderm commitment in combination with other factors.[1][2] In cancer cell lines, such as HeLa, a lower concentration of 0.5 µM has been used to study its effects on cell proliferation and migration. However, the optimal concentration is highly cell-type dependent and should be determined empirically for your specific model system.
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), with an IC50 of 1.8 nM.[1][3] GSK-3β is a key negative regulator in the canonical Wnt signaling pathway. By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus, where it activates Wnt target gene expression. This compound also shows inhibitory activity against PKCα, but at a much higher concentration (IC50 of 1900 nM), indicating its selectivity for GSK-3β.[1][3]
Q3: Is this compound known to be cytotoxic?
A3: While specific cytotoxicity data for this compound is not extensively documented in the public domain, inhibitors of the GSK-3 pathway can exhibit cytotoxic effects, particularly in cancer cell lines where GSK-3β can play a role in promoting cell survival.[4][5] Therefore, it is crucial to perform a dose-response experiment to determine the cytotoxic threshold of this compound in your specific cell line or primary culture. High concentrations or prolonged exposure may lead to off-target effects or cellular stress, resulting in reduced cell viability.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1][3] For example, a 10 mM stock solution in DMSO is a common starting point. It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] When preparing your working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed after this compound treatment. | The concentration of this compound is too high for the specific cell type. | Perform a dose-response experiment to determine the IC50 and the optimal non-toxic concentration. Start with a wide range of concentrations (e.g., 0.1 µM to 10 µM) and assess cell viability after 24, 48, and 72 hours. |
| The cell line is particularly sensitive to GSK-3β inhibition. | Consider using a lower concentration range for your experiments. If the desired biological effect is not observed at non-toxic concentrations, explore alternative GSK-3β inhibitors with different chemical scaffolds. | |
| The duration of treatment is too long. | Conduct a time-course experiment to determine the optimal treatment duration. It's possible that a shorter exposure to this compound is sufficient to induce the desired signaling events without causing significant cytotoxicity. | |
| Inconsistent or unexpected experimental results. | Degradation of the this compound stock solution. | Ensure proper storage of the stock solution (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| Variability in cell seeding density. | Maintain consistent cell seeding densities across all experiments, as this can influence the cellular response to treatment. | |
| No observable effect of this compound on the target pathway (e.g., Wnt signaling). | The concentration of this compound is too low. | Gradually increase the concentration of this compound in your experiments. Ensure that you are using a concentration that is known to be effective from the literature (e.g., starting around 1-3 µM for Wnt activation).[1][2] |
| The cell type is not responsive to GSK-3β inhibition for the pathway of interest. | Confirm the expression and activity of GSK-3β in your cell line. Verify that the downstream components of the signaling pathway you are studying are present and functional. |
Data Summary
Table 1: In Vitro Activity of this compound
| Target | IC50 | Reference |
| GSK-3β | 1.8 nM | [1][3] |
| PKCα | 1900 nM | [1][3] |
Table 2: Reported In Vitro Working Concentrations of this compound
| Cell Type | Concentration | Application | Reference |
| Human Reporter Cell Line | 1 µM - 3 µM | Activation of canonical Wnt signaling | [1][2] |
| Human iPSCs | 1 µM | Upregulation of meso-endoderm markers | [2] |
| Human Embryonic Stem Cells (H9) & Human iPSCs (CBIA-50) | 3 µM | Induction of primitive streak formation | |
| HeLa Cells | 0.5 µM | Inhibition of cell proliferation and migration |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol provides a method to determine the concentration range of this compound that is non-toxic to a specific cell line.
Materials:
-
This compound
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of this compound dilutions: Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. A suggested range is 0, 0.1, 0.5, 1, 2.5, 5, 7.5, and 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a "vehicle control" with only DMSO at the same final concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the dose-response curve and identify the highest concentration that does not significantly reduce cell viability.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: this compound mechanism in Wnt signaling.
References
Technical Support Center: CP21R7 and Wnt Signaling Pathway Activation
Welcome to the technical support center for CP21R7. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and effectively utilizing this compound in experiments related to the Wnt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to activate the Wnt signaling pathway?
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), with an IC50 of 1.8 nM.[1] In the canonical Wnt signaling pathway, GSK-3β is a key component of the "destruction complex" which phosphorylates β-catenin, targeting it for proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of Wnt target genes.[2][3]
Q2: What is the recommended concentration of this compound for activating the Wnt signaling pathway?
Published data suggests that this compound potently activates the canonical Wnt signaling pathway at a concentration of 3 μM, which is where the highest activity has been observed.[1] However, the optimal concentration can be cell-type dependent, and it is recommended to perform a dose-response experiment to determine the ideal concentration for your specific cell line.
Q3: How should I prepare and store this compound?
For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[4] It is crucial to use freshly opened or anhydrous DMSO to ensure maximum solubility. Once prepared, the stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[4] To improve solubility, you can gently warm the solution to 37°C and use sonication.
Troubleshooting Guide: Why is my this compound not activating the Wnt signaling pathway?
If you are not observing the expected activation of the Wnt signaling pathway after treating your cells with this compound, consider the following potential issues and troubleshooting steps.
Issue 1: Suboptimal this compound Concentration
The optimal concentration of this compound can vary between different cell lines.
-
Recommendation: Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 μM, 1 μM, 3 μM, 5 μM, 10 μM) to determine the most effective concentration for your specific cell type.
Issue 2: Problems with this compound Stock Solution
Improper preparation or storage of the this compound stock solution can lead to its degradation and loss of activity.
-
Recommendation:
-
Ensure the this compound powder was stored correctly according to the manufacturer's instructions.
-
Prepare a fresh stock solution using high-quality, anhydrous DMSO.
-
Aliquot the stock solution to minimize freeze-thaw cycles.
-
Issue 3: Cell Line-Specific Factors
The responsiveness of a cell line to Wnt pathway activation can depend on the expression levels of key pathway components.
-
Recommendation:
-
Verify that your cell line expresses the necessary components of the canonical Wnt pathway (e.g., Frizzled receptors, LRP5/6 co-receptors, β-catenin).
-
Some cell lines may have mutations in the Wnt pathway that could affect their response to GSK-3β inhibition.
-
Issue 4: Inappropriate Assay for Wnt Pathway Activation
The method used to measure Wnt pathway activation might not be sensitive enough or may be inappropriate for your experimental setup.
-
Recommendation:
-
Western Blot for β-catenin: This is a direct way to assess the immediate downstream effect of GSK-3β inhibition. An increase in the levels of total or active (non-phosphorylated) β-catenin is expected.
-
TOP/FOP Flash Reporter Assay: This is a widely used functional assay to measure TCF/LEF-mediated transcription. A significant increase in the TOP/FOP flash ratio indicates pathway activation.
-
qPCR for Wnt Target Genes: Measuring the mRNA levels of known Wnt target genes, such as AXIN2 and c-MYC, can confirm downstream pathway activation.[5][6]
-
Issue 5: Off-Target Effects
While this compound is a selective GSK-3β inhibitor, off-target effects can sometimes lead to unexpected results.[7] this compound also shows inhibitory activity against PKCα, although at a much higher concentration (IC50 of 1900 nM).[1]
-
Recommendation:
-
Use another GSK-3β inhibitor with a different chemical structure as a positive control to confirm that the observed phenotype is due to GSK-3β inhibition.[2]
-
Consider potential crosstalk with other signaling pathways in your specific cell type.
-
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 |
| GSK-3β | 1.8 nM |
| PKCα | 1900 nM |
Experimental Protocols
Western Blot for β-catenin Detection
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin (total or active form) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
TOP/FOP Flash Luciferase Reporter Assay
-
Transfection: Co-transfect cells with either the TOP-Flash or FOP-Flash reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
This compound Treatment: After 24 hours, treat the cells with this compound or a vehicle control.
-
Cell Lysis and Luciferase Measurement: After the desired treatment time (e.g., 24-48 hours), lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Calculate the TOP/FOP ratio by dividing the normalized Firefly luciferase activity of the TOP-Flash transfected cells by that of the FOP-Flash transfected cells. An increased ratio indicates Wnt pathway activation.
Quantitative PCR (qPCR) for Wnt Target Genes
-
RNA Extraction: After this compound treatment, extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for your target genes (e.g., AXIN2, c-MYC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Visualizations
Caption: Canonical Wnt Signaling Pathway and the Action of this compound.
Caption: Troubleshooting Workflow for this compound Wnt Pathway Activation Issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nuclear AXIN2 represses MYC gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated expression of axin2 and hnkd mRNA provides evidence that Wnt/β-catenin signaling is activated in human colon tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Determining CP21R7 Toxicity with Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the toxicity of the GSK-3β inhibitor, CP21R7, using common cell viability assays.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection and execution of cell viability assays for evaluating the toxicity of this compound.
| Question | Answer |
| Which cell viability assay is most suitable for assessing this compound toxicity? | The choice of assay depends on the specific research question and cell type. Metabolic assays like MTT, XTT, and CellTiter-Glo® are widely used for initial screening of cytotoxic effects.[1][2][3][4][5] However, as this compound is a kinase inhibitor that may alter cellular metabolism, it is crucial to validate findings with an assay that measures a different aspect of cell health, such as membrane integrity.[4] The Lactate Dehydrogenase (LDH) assay , which measures membrane leakage, is a suitable orthogonal method to confirm cytotoxicity and rule out assay-specific interference.[6] |
| What is the difference between a cell viability, a cytotoxicity, and a cell proliferation assay? | Cell viability assays measure the number of living cells in a population.[3] Cytotoxicity assays specifically measure the degree to which a substance can damage or kill cells, often by assessing the loss of membrane integrity.[3] Cell proliferation assays measure the increase in cell number over time, indicating active cell division. While all three are related, they provide different insights into the effect of a compound like this compound. |
| How can I determine if this compound is directly interfering with my chosen assay? | Direct compound interference is a common issue. To test for this, run a cell-free control where you add this compound and the assay reagent to the culture medium without any cells. If a signal (e.g., color change in MTT/XTT or luminescence in CellTiter-Glo®) is generated, it indicates direct interference. For colored compounds, background absorbance should be measured and subtracted. |
| How do I calculate the IC50 value for this compound? | The half-maximal inhibitory concentration (IC50) is the concentration of this compound that reduces cell viability by 50%.[7][8] To determine the IC50, you need to perform a dose-response experiment with a series of this compound concentrations. The resulting data is then plotted with concentration on the x-axis and percent viability on the y-axis. A sigmoidal dose-response curve is fitted to the data, and the IC50 is the concentration corresponding to 50% inhibition.[7][9] Software like GraphPad Prism or Excel with add-ins can be used for this analysis.[7][10][11] |
| What statistical analysis should I perform on my cell viability data? | For comparing the effects of different concentrations of this compound, a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's test) is appropriate to identify significant differences between treatment groups and the control.[12] If you are comparing a single concentration to a control, a Student's t-test can be used.[12] |
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered when using MTT, XTT, CellTiter-Glo®, and LDH assays to assess this compound toxicity.
MTT Assay Troubleshooting
The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[2][5]
| Problem | Possible Cause(s) | Solution(s) |
| High background absorbance in control wells | - Contamination of media or reagents with bacteria or yeast. - Phenol red in the culture medium can interfere. - this compound may directly reduce MTT. | - Use sterile technique and check reagents for contamination. - Use phenol red-free medium for the assay. - Run a cell-free control with this compound to quantify its direct reductive capacity and subtract this background. |
| Low absorbance readings | - Insufficient number of viable cells. - Suboptimal incubation time with MTT reagent. - Incomplete solubilization of formazan crystals. - this compound may inhibit mitochondrial reductase activity, independent of cell death. | - Optimize cell seeding density. - Increase incubation time with MTT (typically 2-4 hours), but avoid over-incubation which can be toxic.[3] - Ensure complete dissolution of formazan crystals by thorough mixing with the solubilization solution (e.g., DMSO or SDS). - Validate results with a non-metabolic assay like the LDH assay. |
| High variability between replicate wells | - Uneven cell seeding. - Incomplete mixing of reagents. - "Edge effect" in the microplate. - Bubbles in the wells. | - Ensure a homogenous cell suspension before and during seeding. - Mix reagents thoroughly by gentle pipetting or using a plate shaker. - Avoid using the outermost wells of the plate, or fill them with sterile PBS or media to maintain humidity.[4] - Carefully inspect for and remove any bubbles before reading the plate. |
XTT Assay Troubleshooting
The XTT assay is similar to the MTT assay, but the formazan product is water-soluble, eliminating the need for a solubilization step.[13][14]
| Problem | Possible Cause(s) | Solution(s) |
| High background absorbance | - Contamination of media or reagents. - Components in the serum or medium (e.g., ascorbic acid) may reduce XTT. - Potential for this compound to directly reduce XTT. | - Maintain sterility. - Use a low-serum or serum-free medium during the assay incubation if possible. - Perform a cell-free control with this compound to determine and correct for any direct reduction. |
| Low signal or no color change | - Low cell number or low metabolic activity. - Insufficient incubation time. - this compound-induced inhibition of dehydrogenases. | - Optimize cell seeding density and ensure cells are in a logarithmic growth phase. - Increase the incubation time with the XTT reagent (typically 2-4 hours). - Corroborate findings with an alternative viability assay (e.g., LDH). |
| Precipitate formation in wells | - XTT reagent may precipitate if not properly warmed and dissolved. | - Ensure the XTT reagent is fully dissolved by warming to 37°C before use.[13] |
CellTiter-Glo® Luminescent Cell Viability Assay Troubleshooting
The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells, through a luminescent reaction.[1][15]
| Problem | Possible Cause(s) | Solution(s) |
| Low luminescent signal | - Low number of viable cells. - Incomplete cell lysis. - ATP degradation. - this compound may affect cellular ATP levels. | - Optimize cell seeding density. - Ensure thorough mixing after adding the reagent to lyse all cells.[16] - Equilibrate the plate to room temperature before adding the reagent and read within the recommended time to prevent signal decay.[16][17] - As this compound is a kinase inhibitor, it could alter cellular ATP production or consumption. Validate results with a non-ATP-based assay. |
| High background luminescence | - Contamination of reagents or media. - High intrinsic luminescence of this compound. | - Use fresh, sterile reagents and media. - Measure the luminescence of this compound in cell-free media and subtract this from the experimental values. |
| High variability between replicates | - Inconsistent pipetting. - Temperature gradients across the plate. - Incomplete mixing. | - Use calibrated pipettes and ensure consistent technique. - Allow the plate to equilibrate to room temperature for at least 30 minutes before reading to minimize temperature effects.[18] - Use an orbital shaker for the recommended time to ensure complete lysis and reagent mixing.[16] |
LDH Cytotoxicity Assay Troubleshooting
The LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes, indicating cytotoxicity.[6]
| Problem | Possible Cause(s) | Solution(s) |
| High background LDH activity in control wells | - High endogenous LDH in the serum used in the culture medium.[6][19] - Rough handling of cells during seeding or treatment. | - Use a low-serum or serum-free medium for the assay, or heat-inactivate the serum. Include a "medium only" control to determine background LDH.[20] - Handle cells gently to avoid mechanical damage and premature LDH release. |
| Low LDH release in positive control | - Insufficient cell lysis in the maximum LDH release control. - Low cell number. | - Ensure complete lysis by thorough mixing with the lysis buffer. - Optimize the number of cells per well to ensure a detectable LDH signal upon lysis.[6] |
| High variability in absorbance readings | - Presence of bubbles in the wells. - Inconsistent incubation times. | - Centrifuge the plate briefly or use a needle to pop any bubbles before reading. - Ensure consistent timing for all steps, especially the final incubation with the reaction mixture. |
Section 3: Experimental Protocols
Detailed methodologies for the key assays are provided below. Note that optimization of cell number, reagent concentrations, and incubation times is recommended for each specific cell line and experimental condition.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[4]
-
Compound Treatment: Treat cells with a range of this compound concentrations and include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this to 0.5 mg/mL in serum-free medium.[3] Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing for the formation of formazan crystals.[3]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well.
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
XTT Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[13]
-
XTT Addition: Add 50 µL of the XTT working solution to each well.[13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Data Acquisition: Gently shake the plate to evenly distribute the color. Measure the absorbance at 450 nm, with a reference wavelength of 630-690 nm.[21]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent and Plate Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[17]
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[17]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Data Acquisition: Measure the luminescence using a plate luminometer.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the MTT assay. Include the following controls: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and medium only (background).[22]
-
Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction and Data Acquisition: Add 50 µL of stop solution to each well. Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[22]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Section 4: Visualizations
Experimental Workflow for Assessing this compound Toxicity
Caption: Workflow for determining this compound toxicity using cell viability assays.
Decision Tree for Troubleshooting Assay Interference
Caption: Troubleshooting decision tree for potential this compound assay interference.
Signaling Pathway Context: GSK-3β and Cell Viability
Caption: Simplified overview of GSK-3β signaling in cell viability.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. galaxy.ai [galaxy.ai]
- 4. researchhub.com [researchhub.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. clyte.tech [clyte.tech]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. quora.com [quora.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. zellx.de [zellx.de]
- 15. CellTiter-Glo® 2.0 Assay Technical Manual [promega.com]
- 16. OUH - Protocols [ous-research.no]
- 17. ch.promega.com [ch.promega.com]
- 18. promega.com [promega.com]
- 19. What are the drawbacks of LDH release assay? | AAT Bioquest [aatbio.com]
- 20. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reprocell.com [reprocell.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
How to prevent degradation of CP21R7 during storage.
Technical Support Center: Compound CP21R7
This technical support center provides guidance on the proper storage and handling of this compound to prevent its degradation and ensure experimental reproducibility. The following information is based on best practices for handling sensitive small molecule compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions, which are summarized in the table below.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Atmosphere | Light Conditions |
| Solid (Lyophilized Powder) | -20°C or -80°C | Desiccated, Inert Gas (Argon or Nitrogen) | Protect from light (store in an amber vial) |
| Stock Solution (in DMSO) | -80°C | Tightly sealed vials | Protect from light (use amber vials or wrap in foil) |
| Working Solution (in aqueous buffer) | 2-8°C (for short-term use) | Sterile | Use immediately; do not store |
Q2: How long can I store this compound?
The stability of this compound depends on its form and storage conditions.
-
Solid Form: When stored correctly at -20°C or -80°C, the solid form of this compound is stable for at least 12 months.
-
Stock Solution in DMSO: At -80°C, the stock solution is stable for up to 6 months. Avoid repeated freeze-thaw cycles.
-
Working Solution in Aqueous Buffer: These solutions are not stable and should be prepared fresh for each experiment.
Q3: How many freeze-thaw cycles can a stock solution of this compound tolerate?
It is strongly recommended to minimize freeze-thaw cycles. For stock solutions in DMSO, we advise aliquoting the solution into single-use volumes after the initial preparation. This will prevent the degradation that can occur with repeated temperature changes. Our internal studies indicate a significant loss of purity after 3-5 freeze-thaw cycles.
Troubleshooting Guide
Issue 1: I am observing a decrease in the activity of this compound in my assays.
A decrease in activity is often the first sign of compound degradation.
-
Question: Have you been using a freshly prepared working solution from a stock that has undergone multiple freeze-thaw cycles?
-
Answer: Aliquot your main stock solution to avoid repeated thawing. Prepare a new stock solution if you suspect the current one is compromised.
-
-
Question: How are you storing your stock solution?
-
Answer: Ensure your stock solution is stored at -80°C in a tightly sealed, light-protected vial. Improper storage, even for a short period, can lead to degradation.
-
Issue 2: My this compound solution appears cloudy or has visible precipitates.
Precipitation can occur due to improper storage or handling.
-
Question: At what concentration did you prepare your stock solution?
-
Answer: The solubility of this compound in DMSO is limited. Do not exceed the recommended maximum concentration. If you need a higher concentration, consider alternative solvents, but validate their compatibility with your assay.
-
-
Question: Did you warm the solution before use?
-
Answer: Before preparing working dilutions, allow the stock solution to warm to room temperature slowly. Vortex briefly to ensure homogeneity.
-
Experimental Protocols
Protocol: Purity and Stability Assessment of this compound by HPLC
This protocol outlines the methodology for assessing the purity of this compound and monitoring its stability over time.
Materials:
-
This compound sample (solid or in solution)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to 10 µg/mL in a 50:50 mixture of ACN and water.
-
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 254 nm (or the specific absorbance maximum for this compound)
-
-
Data Analysis:
-
Integrate the peak area of this compound and any degradation products.
-
Calculate the purity as: Purity (%) = (Area of this compound Peak / Total Peak Area) * 100
-
Table 2: Example Stability Data for this compound Stock Solution in DMSO at -20°C
| Timepoint | Purity (%) | Number of Freeze-Thaw Cycles |
| Day 0 | 99.8% | 0 |
| Day 30 | 99.5% | 1 |
| Day 90 | 98.2% | 3 |
| Day 180 | 95.1% | 5 |
Visual Guides
Caption: Factors contributing to the degradation of this compound.
Potential reasons for inconsistent results with CP21R7.
Welcome to the technical support center for CP21R7. This guide is designed for researchers, scientists, and drug development professionals to address potential inconsistencies and challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), with an IC50 of 1.8 nM.[1][2][3] It also shows inhibitory activity against Protein Kinase Cα (PKCα), but at a much higher concentration (IC50 = 1900 nM)[1][2][3]. By inhibiting GSK-3β, this compound can potently activate the canonical Wnt signaling pathway, leading to the stabilization and nuclear translocation of β-catenin[1][4]. This modulation of Wnt signaling makes it a valuable tool in various research areas, including stem cell differentiation and cancer biology.
Q2: We are observing significant variability in the IC50 value of this compound in our GSK-3β inhibition assays. What could be the cause?
Discrepancies in IC50 values are a common challenge in replication studies.[5] Several factors could be contributing to this variability:
-
Compound Purity and Handling: The purity of the this compound sample is critical. Impurities can interfere with the assay. It is recommended to verify the purity of your compound using methods like HPLC. Improper storage, such as exposure to light or repeated freeze-thaw cycles, can lead to degradation of the compound.[2]
-
Assay Conditions: Minor variations in assay conditions can significantly impact the results.[5] Ensure consistency in:
-
Buffer composition, pH, and ionic strength.
-
Enzyme (GSK-3β) and substrate concentrations.
-
Incubation times and temperatures.
-
The solvent used to dissolve this compound (e.g., DMSO concentration).
-
-
Reagent Quality: The activity of the GSK-3β enzyme and the quality of the substrate can vary between batches and suppliers. It is advisable to qualify new batches of reagents to ensure consistency.
Q3: Our cell-based assays with this compound are showing inconsistent effects on cell proliferation and viability. How can we improve reproducibility?
Cell-based assays are inherently more variable than biochemical assays.[5] Here are key areas to investigate for improving consistency:
-
Cell Line Authenticity and Passage Number: It is crucial to use the same cell line as in the original study. Genetic drift can occur in cell lines over time, affecting their response to compounds. Use cells within a low passage number range and regularly authenticate your cell lines.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including media formulation, serum batch, CO2 levels, and incubator humidity. Mycoplasma contamination can significantly alter cellular responses and should be periodically tested for.
-
Compound Stability in Media: this compound may have limited stability in cell culture media. It's recommended to assess its stability over the course of your experiment by incubating it in media and analyzing its concentration at different time points.[5]
-
Off-Target Effects: At higher concentrations, this compound can inhibit other kinases, such as PKCα.[1][2][3] This could lead to unexpected biological responses. It is advisable to perform dose-response experiments to determine the optimal concentration that selectively inhibits GSK-3β.
Troubleshooting Guides
Inconsistent Results in Wnt Signaling Activation
Problem: Inconsistent activation of the Wnt signaling pathway, as measured by β-catenin accumulation or TCF/LEF reporter assays.
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for Wnt pathway activation in your specific cell line. A typical starting concentration is 1-3 µM.[1][2] |
| Cellular Context | The responsiveness of the Wnt pathway can vary between cell types. Ensure your chosen cell line has an active and responsive canonical Wnt pathway. |
| Assay Timing | The kinetics of β-catenin accumulation can vary. Perform a time-course experiment to identify the optimal time point for observing maximal Wnt activation. |
| Readout Sensitivity | Ensure your detection method for β-catenin (e.g., Western blot, immunofluorescence) or your reporter assay is sensitive enough to detect changes. |
Variability in Cancer Cell Migration and Invasion Assays
Problem: Inconsistent effects of this compound on cancer cell migration and invasion, particularly in relation to epithelial-to-mesenchymal transition (EMT).
GSK-3β inhibition has been shown to suppress cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and EMT.[6]
| Potential Cause | Troubleshooting Steps |
| Basal EMT Status | The effect of GSK-3β inhibition on EMT can depend on the basal epithelial or mesenchymal state of the cancer cells. Characterize the basal expression of EMT markers (e.g., E-cadherin, N-cadherin) in your cell line. |
| PI3K/Akt Pathway Activity | The PI3K/Akt pathway can be regulated by GSK-3β.[6] Assess the basal activity of the PI3K/Akt pathway in your cells and how it is affected by this compound treatment. |
| Experimental Model | The effects on migration and invasion can differ between 2D (e.g., scratch assay) and 3D (e.g., Matrigel invasion assay) models. Choose the model that is most relevant to your research question. |
| Treatment Duration | Changes in EMT markers and cell migration can be time-dependent. Optimize the duration of this compound treatment. |
Experimental Protocols
Protocol 1: GSK-3β In Vitro Kinase Assay
-
Reagents:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit for non-radioactive detection
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the GSK-3β enzyme, substrate peptide, and this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the incorporation of phosphate into the substrate using a suitable detection method.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Protocol 2: Western Blot for β-catenin Accumulation
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa cells) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.5 µM, 1 µM, 3 µM) for a specified time (e.g., 6, 12, 24 hours).[6]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against β-catenin and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Signaling Pathways and Workflows
Caption: this compound inhibits GSK-3β, preventing β-catenin degradation and activating Wnt signaling.
Caption: this compound directly inhibits GSK-3β, a downstream target of the PI3K/Akt pathway.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound (CP21) | GSK-3β Inhibitor | AmBeed.com [ambeed.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
The impact of serum concentration on CP21R7 activity.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CP21R7, a potent GSK-3β inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). By inhibiting GSK-3β, this compound can potently activate the canonical Wnt signaling pathway.[1][2] GSK-3β is a serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including metabolism, cell cycle regulation, and proliferation.
Q2: What are the IC50 values for this compound?
A2: The inhibitory activity of this compound has been determined for two kinases. The IC50 values are summarized in the table below.
| Target | IC50 |
| GSK-3β | 1.8 nM |
| PKCα | 1900 nM |
| Data sourced from MedchemExpress and GlpBio.[1][3] |
Q3: What is the effect of this compound on the Wnt signaling pathway?
A3: this compound is a potent activator of the canonical Wnt signaling pathway.[1][2] By inhibiting GSK-3β, it prevents the degradation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates Wnt target gene expression.[1] A concentration of 3 μM this compound has been shown to potently activate this pathway.[1]
Q4: In which cellular pathways has this compound been shown to have an effect?
A4: this compound, through its inhibition of GSK-3β, has been demonstrated to impact several key signaling pathways, including:
-
Wnt/β-catenin signaling: Potently activates this pathway.[1][2]
-
PI3K/Akt signaling: Inhibition of GSK-3β by this compound has been shown to reduce the phosphorylation of Akt (p-AKT).[4]
-
Epithelial-to-mesenchymal transition (EMT): Treatment with this compound has been observed to decrease N-cadherin and increase E-cadherin levels, suggesting a role in modulating EMT.[4]
Troubleshooting Guides
Q1: I am not observing the expected downstream effects of GSK-3β inhibition (e.g., β-catenin accumulation) at the recommended concentration. What could be the issue?
A1: Several factors could contribute to a lack of expected activity. Consider the following:
-
Serum Concentration in Media: The presence of serum proteins can affect the bioavailability of small molecule inhibitors. Many kinase inhibitors exhibit high plasma protein binding, which can reduce the effective concentration of the compound in your assay.
-
Recommendation: If you are using a high serum concentration (e.g., 10% FBS), you may need to increase the concentration of this compound. Conversely, if you are working in low-serum or serum-free conditions, the required concentration of this compound may be lower. It is advisable to perform a dose-response experiment under your specific serum conditions to determine the optimal concentration.
-
-
Compound Solubility and Stability: Ensure that your this compound stock solution is properly prepared and stored. The compound is soluble in DMSO.[1][3] To avoid degradation, it is recommended to aliquot and store stock solutions at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1] Avoid repeated freeze-thaw cycles.
-
Cell Health and Density: The physiological state of your cells can influence their response to inhibitors. Ensure that cells are healthy, within a consistent passage number, and plated at an appropriate density.
-
Assay Incubation Time: The time required to observe downstream effects can vary depending on the specific endpoint being measured. For example, β-catenin accumulation may be detectable within a few hours, while changes in gene expression or cell phenotype may require longer incubation times.
Q2: I am observing unexpected levels of cell toxicity or off-target effects. What are the possible causes and solutions?
A2: Unforeseen toxicity or off-target effects can arise from several sources:
-
High Compound Concentration: While this compound is selective for GSK-3β over PKCα, at higher concentrations, off-target effects may become more pronounced.
-
Recommendation: Perform a dose-response curve to identify the lowest effective concentration that produces the desired phenotype with minimal toxicity.
-
-
Serum Starvation Effects: If you are performing experiments under serum-starved conditions, be aware that this itself can induce cellular stress, leading to growth arrest and cell death.[5] Serum starvation has been shown to affect the expression and phosphorylation of proteins like PKC-alpha and p53.[5]
-
Recommendation: Include appropriate controls in your experiment, such as a vehicle-treated group under the same serum-starved conditions, to distinguish the effects of this compound from those of serum withdrawal.
-
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture media is not exceeding a level that is toxic to your specific cell line (typically ≤ 0.1%).
Q3: My experimental results are inconsistent between batches. How can I improve reproducibility?
A3: Consistency is key for reproducible results. Here are some factors to control:
-
Serum Batch Variability: Different lots of fetal bovine serum (FBS) can have varying compositions of growth factors and proteins, which can influence cell signaling and the activity of inhibitors.
-
Recommendation: Whenever possible, use a single lot of serum for a series of related experiments. If you must switch to a new lot, it is advisable to re-validate the optimal concentration of this compound.
-
-
Compound Aliquoting and Storage: As mentioned previously, proper handling of the this compound compound is critical. Ensure that aliquots are stored correctly and that fresh dilutions are made for each experiment.
-
Consistent Cell Culture Practices: Maintain consistent cell passage numbers, seeding densities, and media formulations for all experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO. For example, to create a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 317.34 g/mol ), dissolve it in 315.12 µL of DMSO.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to two years or at -20°C for up to one year.[1]
Protocol 2: In Vitro Cell-Based Assay for GSK-3β Inhibition
-
Cell Seeding: Plate your cells of interest in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and recover overnight.
-
Serum Conditions: The following day, replace the medium with fresh medium containing the desired serum concentration (e.g., 10% FBS, 1% FBS, or serum-free).
-
Compound Treatment: Prepare working dilutions of this compound from your stock solution in the appropriate cell culture medium. Add the diluted this compound to the cells at the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment group. A common starting concentration for this compound is in the range of 0.5 µM to 3 µM.[3][4]
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 24, or 48 hours) depending on the endpoint being measured.
-
Endpoint Analysis: After incubation, harvest the cells for downstream analysis. This could include:
-
Western Blotting: To analyze the levels of total and phosphorylated proteins in relevant signaling pathways (e.g., p-GSK-3β (Ser9), total GSK-3β, β-catenin, p-Akt, total Akt, E-cadherin, N-cadherin).
-
Cell Viability/Proliferation Assays: Such as CCK-8 or EdU assays to assess the impact on cell growth.[4]
-
Migration/Invasion Assays: For example, scratch assays or Transwell assays to evaluate changes in cell motility.[4]
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits GSK-3β within the destruction complex, stabilizing β-catenin.
Experimental Workflow for Assessing this compound Activity
Caption: A general workflow for studying the effects of this compound on cultured cells.
References
- 1. researchgate.net [researchgate.net]
- 2. otd.harvard.edu [otd.harvard.edu]
- 3. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of serum starvation on expression and phosphorylation of PKC-alpha and p53 in V79 cells: implications for cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and disposing of CP21R7.
Welcome to the technical support center for CP21R7, a potent and selective GSK3β inhibitor. This guide is designed for researchers, scientists, and drug development professionals, providing essential information for the safe and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK3β) with an IC50 of 1.8 nM.[1][2] By inhibiting GSK3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the canonical Wnt signaling pathway.[3][4][5] This pathway is crucial for regulating various cellular processes, including stem cell differentiation.[6][7]
Q2: What are the main applications of this compound in research?
A: this compound is primarily used in stem cell research. It is utilized as an activator of the Wnt signaling pathway to direct the differentiation of pluripotent stem cells (PSCs) into various lineages, such as mesoderm, and subsequently into endothelial and smooth muscle cells.[6] It is often used in combination with other small molecules or growth factors, like BMP4, to commit human PSCs to a specific cell fate.[1][2]
Q3: How should I store and handle this compound?
A: this compound is typically supplied as a crystalline solid. For long-term storage, it should be kept at -20°C as a powder or at -80°C when in a solvent.[5][8] Stock solutions are generally stable for up to 3 months at -20°C.[9] Avoid repeated freeze-thaw cycles.[5] Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][10]
Q4: In which solvents can I dissolve this compound?
A: this compound is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) at concentrations of approximately 1 mg/mL.[5][6] For in vivo experiments, specific formulations involving co-solvents like PEG300 and Tween-80 may be required to achieve the desired concentration and bioavailability.[2][4]
Handling and Disposal Best Practices
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields.[8]
-
Hand Protection: Compatible, chemical-resistant gloves.[8]
-
Body Protection: A lab coat must be worn at all times.[10] For large quantities, impervious clothing is recommended.[8]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation.[8] If significant aerosolization is possible, a NIOSH-approved respirator is recommended.[10]
Disposal Procedures
This compound and materials contaminated with it should be treated as hazardous chemical waste.[3] Do not dispose of it down the drain.[3]
-
Segregation: Do not mix this compound waste with other waste streams.[11]
-
Containerization: Use a designated, sealed, and clearly labeled hazardous waste container.[11][12] The label should include the chemical name and any known hazards.
-
Contaminated Materials: All contaminated labware (e.g., pipette tips, tubes, gloves) must be disposed of as hazardous waste.[12]
-
Institutional Guidelines: Always follow your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[11]
Caption: Workflow for safe handling and disposal of this compound.
Quantitative Data Summary
The following table summarizes the key inhibitory concentrations for this compound.
| Target | IC50 | Notes |
| GSK3β | 1.8 nM | Demonstrates high potency and selectivity for its primary target.[1][13] |
| PKCα | 1900 nM | Shows significantly lower activity against PKCα, indicating selectivity.[1][2] |
Experimental Protocol
Protocol: Induction of Mesodermal Differentiation from Human Pluripotent Stem Cells (hPSCs)
This protocol is a representative method for using this compound to direct the differentiation of hPSCs.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
hPSCs cultured on Matrigel-coated plates
-
mTeSR1 medium (or equivalent)
-
Basal medium (e.g., RPMI 1640)
-
B27 supplement (minus insulin)
-
Recombinant human BMP4
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Preparation of this compound Stock Solution: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. c. Store aliquots at -20°C or -80°C.
-
hPSC Culture: a. Culture hPSCs in mTeSR1 medium on Matrigel-coated plates until they reach 80-90% confluency.
-
Initiation of Differentiation: a. Prepare the differentiation medium: Basal medium supplemented with B27 (minus insulin), 50 ng/mL BMP4, and the desired concentration of this compound (typically 1-3 µM).[1][2] b. Aspirate the mTeSR1 medium from the hPSC culture. c. Gently wash the cells once with PBS. d. Add the prepared differentiation medium to the cells.
-
Incubation and Medium Change: a. Incubate the cells at 37°C, 5% CO2. b. The initial induction period with this compound and BMP4 is typically 24-48 hours. Follow your specific lineage protocol for the exact duration. c. After the initial induction, the medium is typically changed to a subsequent differentiation medium without this compound, depending on the target cell type.
-
Assessment of Differentiation: a. Monitor cell morphology daily. b. At desired time points, collect cells for analysis by qPCR (e.g., for mesodermal markers like T/Brachyury) or flow cytometry.
Troubleshooting Guide
Issue: Low differentiation efficiency or high cell death.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line (typically in the range of 1-5 µM).
-
-
Possible Cause 2: Poor Cell Quality.
-
Solution: Ensure your starting hPSC population is healthy, undifferentiated, and has a normal karyotype. Do not use cultures that are overly dense or sparse.
-
-
Possible Cause 3: Reagent Instability.
-
Solution: Use freshly prepared or properly stored aliquots of this compound and growth factors. Avoid repeated freeze-thaw cycles of stock solutions.[5]
-
Issue: Inconsistent results between experiments.
-
Possible Cause 1: Variation in Starting Cell Density.
-
Solution: Standardize the cell seeding density and the confluency at which you start the differentiation protocol.
-
-
Possible Cause 2: Inconsistent Reagent Potency.
-
Solution: Use the same batch of this compound, growth factors, and basal media for a set of comparative experiments. Qualify new batches of reagents before use.
-
-
Possible Cause 3: DMSO Concentration.
-
Solution: Ensure the final concentration of DMSO in the culture medium is consistent and non-toxic (typically ≤ 0.1%).
-
Issue: Unexpected differentiation into other lineages.
-
Possible Cause 1: Contamination with other signaling molecules.
-
Solution: Use high-purity, certified reagents. Ensure all media and supplements are correctly formulated.
-
-
Possible Cause 2: Spontaneous Differentiation.
-
Solution: Maintain a high-quality pluripotent culture before initiating differentiation. Ensure the basal medium does not contain components that could influence cell fate decisions.
-
Signaling Pathway Diagram
This compound functions by activating the canonical Wnt signaling pathway. The diagram below illustrates this mechanism.
Caption: this compound inhibits GSK3β, leading to β-catenin stabilization and gene transcription.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 5. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel chemically directed route for the generation of definitive endoderm from human embryonic stem cells based on inhibition of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK-3β inhibitor 12|784170-07-6|MSDS [dcchemicals.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Laboratory waste | Staff Portal [staff.ki.se]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Validation & Comparative
Validating the Inhibitory Effect of CP21R7 on GSK-3β: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the inhibitory effect of CP21R7 on Glycogen Synthase Kinase-3β (GSK-3β). It offers a comparative analysis with other known GSK-3β inhibitors, supported by experimental data and detailed protocols.
This compound is a potent and selective inhibitor of GSK-3β, a serine/threonine kinase implicated in numerous cellular processes, including metabolism, neurodevelopment, and apoptosis.[1][2][3][4][5][6] Dysregulation of GSK-3β activity is associated with various pathologies, such as Alzheimer's disease, bipolar disorder, and cancer, making it a critical target for drug discovery.[7][8][9][10] Validating the efficacy and specificity of novel inhibitors like this compound is a crucial step in the development of new therapeutic agents.
This guide outlines three key experimental approaches to confirm and quantify the inhibitory action of this compound on GSK-3β: an in vitro kinase assay, a cell-based assay measuring downstream signaling, and Western blot analysis for target engagement and pathway modulation. For comparative purposes, data for two alternative GSK-3β inhibitors, CHIR-99021 and SB216763, are included.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and two alternative GSK-3β inhibitors. Lower IC50 values indicate greater potency.
| Inhibitor | In Vitro IC50 (nM) | Cell-Based EC50 (µM) | Mechanism of Action |
| This compound | 1.8[2][3][5] | ~3 (Wnt signaling activation)[3][6] | ATP-competitive |
| CHIR-99021 | 0.58 - 10 | 3.19 (Brachyury expression)[3] | ATP-competitive |
| SB216763 | 34.3 | 5.7 (Cell viability)[3] | ATP-competitive |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical Wnt/β-catenin signaling pathway, which is regulated by GSK-3β, and the general experimental workflow for validating a GSK-3β inhibitor.
Experimental Protocols
In Vitro GSK-3β Kinase Assay (ADP-Glo™ Assay)
This assay quantifies GSK-3β activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is proportional to the ADP generated and thus the kinase activity.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
Kinase assay buffer
-
This compound and other inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and other test inhibitors in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer. Prepare a master mix containing the kinase assay buffer, ATP, and GSK-3β substrate peptide.
-
Kinase Reaction:
-
To the wells of a white multiwell plate, add the diluted inhibitors. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.
-
Add the recombinant GSK-3β enzyme to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding the master mix to all wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (from the "no enzyme" control) from all other readings. Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Assay: β-catenin Stabilization
This assay assesses the ability of this compound to inhibit GSK-3β in a cellular context by measuring the accumulation of its downstream target, β-catenin. In the absence of Wnt signaling, active GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3β leads to the stabilization and accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus.
Materials:
-
A suitable cell line (e.g., HEK293, SH-SY5Y, or mouse embryonic stem cells)
-
Cell culture medium and supplements
-
This compound and other inhibitors
-
Lysis buffer
-
Primary antibodies: anti-β-catenin, anti-p-GSK-3β (Ser9), anti-total GSK-3β, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Reagents for Western blotting (see protocol below)
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other inhibitors for a specified period (e.g., 16-24 hours). Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Analyze the accumulation of β-catenin and the phosphorylation status of GSK-3β using the Western blot protocol described below.
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This technique is essential for confirming the mechanism of action of this compound by observing changes in the levels of total and phosphorylated GSK-3β and its downstream target, β-catenin.
Materials:
-
Cell lysates (from the cell-based assay)
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent detection reagents
-
Imaging system
Procedure:
-
Sample Preparation: Mix equal amounts of protein from each cell lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the protein samples onto an SDS-PAGE gel and separate them based on molecular weight by applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-β-catenin, anti-p-GSK-3β (Ser9), or anti-total GSK-3β) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest's signal to the loading control to correct for variations in protein loading.
By following these detailed protocols, researchers can effectively validate and characterize the inhibitory activity of this compound on GSK-3β and compare its performance with other known inhibitors, thereby advancing the understanding of its therapeutic potential.
References
- 1. promega.com [promega.com]
- 2. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. carnabio.com [carnabio.com]
- 7. gsk-3 inhibitor sb216763: Topics by Science.gov [science.gov]
- 8. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. docs.abcam.com [docs.abcam.com]
Comparing the efficacy of CP21R7 and CHIR-99021 as GSK-3β inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Glycogen Synthase Kinase 3β (GSK-3β) inhibitors: CP21R7 and CHIR-99021. The information presented is curated from publicly available experimental data to assist researchers in selecting the most appropriate inhibitor for their specific needs.
Introduction to GSK-3β and its Inhibition
Glycogen Synthase Kinase 3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in various diseases, such as Alzheimer's disease, bipolar disorder, and cancer. Consequently, the development of potent and selective GSK-3β inhibitors is a significant area of research.
Inhibition of GSK-3β is a key mechanism for activating the canonical Wnt/β-catenin signaling pathway. Under basal conditions, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3β prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of Wnt target genes.
Comparative Efficacy: this compound vs. CHIR-99021
Both this compound and CHIR-99021 are potent inhibitors of GSK-3β. The following tables summarize their key quantitative performance metrics based on available in vitro data. It is important to note that the data presented for each compound may originate from different studies and experimental conditions, which should be considered when making a direct comparison.
Table 1: In Vitro Potency against GSK-3β
| Inhibitor | IC50 (GSK-3β) | Source |
| This compound | 1.8 nM | [1] |
| CHIR-99021 | 6.7 nM | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Kinase Selectivity Profile
| Inhibitor | Off-Target Kinase | IC50 / Selectivity | Source |
| This compound | Protein Kinase Cα (PKCα) | 1900 nM | [1] |
| CHIR-99021 | Cyclin-dependent kinases (CDKs) | >500-fold selectivity for GSK-3 over CDKs | [1] |
| CHIR-99021 | Closest homologs (Cdc2, ERK2) | >500-fold selectivity |
Selectivity is crucial for minimizing off-target effects and ensuring that the observed biological responses are due to the inhibition of the intended target.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the canonical Wnt/β-catenin signaling pathway and a general experimental workflow for assessing GSK-3β inhibition.
Caption: Canonical Wnt/β-catenin signaling pathway with and without Wnt ligand, and the role of GSK-3β inhibitors.
Caption: General experimental workflow for evaluating GSK-3β inhibitors.
Detailed Experimental Protocols
In Vitro GSK-3β Kinase Assay (General Protocol)
This protocol outlines a common method for determining the in vitro potency of GSK-3β inhibitors. Specific reagents and conditions may vary between laboratories.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Test inhibitors (this compound or CHIR-99021) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Plate reader for luminescence or fluorescence detection
Procedure:
-
Prepare Reagents: Dilute the recombinant GSK-3β, substrate peptide, and ATP to their final working concentrations in the kinase assay buffer. Prepare a serial dilution of the test inhibitors.
-
Reaction Setup: To the wells of the assay plate, add the kinase assay buffer, the test inhibitor at various concentrations, and the GSK-3β enzyme.
-
Initiate Reaction: Start the kinase reaction by adding the ATP and substrate peptide mixture to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).
-
Stop Reaction and Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection reagent and a plate reader.
-
Data Analysis: Plot the percentage of GSK-3β inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Wnt Signaling Activation Assay (General Protocol)
This protocol describes a method to assess the ability of GSK-3β inhibitors to activate the canonical Wnt/β-catenin signaling pathway in cells.
Materials:
-
A suitable cell line (e.g., HEK293T)
-
Wnt/β-catenin reporter plasmid (e.g., TOPFlash, which contains TCF/LEF binding sites upstream of a luciferase reporter gene)
-
A control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test inhibitors (this compound or CHIR-99021)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash as a negative control) and a normalization control plasmid (e.g., expressing Renilla luciferase).
-
Inhibitor Treatment: After a suitable incubation period post-transfection (e.g., 24 hours), treat the cells with various concentrations of the GSK-3β inhibitor.
-
Incubation: Incubate the cells with the inhibitor for a defined period (e.g., 16-24 hours).
-
Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzymes.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the fold activation of the Wnt reporter against the inhibitor concentration to determine the EC50 value (the concentration that produces half-maximal activation).
Conclusion
Both this compound and CHIR-99021 are highly potent inhibitors of GSK-3β, with this compound exhibiting a slightly lower IC50 in the available data. CHIR-99021 is exceptionally well-characterized for its high selectivity across the kinome. The choice between these two inhibitors will depend on the specific requirements of the experiment, including the desired potency, the importance of off-target effects, and the cellular context being investigated. For applications demanding the highest degree of selectivity, CHIR-99021 may be the preferred choice. However, the high potency of this compound makes it a valuable tool for GSK-3β research. Researchers are encouraged to consult the primary literature and consider their specific experimental setup when selecting an inhibitor.
References
Comparative Analysis of β-Catenin Stabilization: CP21R7 vs. Alternative Modulators
A detailed guide for researchers on the Western blot analysis of β-catenin levels following treatment with the novel GSK-3β inhibitor, CP21R7, in comparison to other Wnt/β-catenin signaling modulators.
This guide provides a comprehensive overview of the experimental methodology to assess the stabilization of β-catenin in response to this compound treatment. For comparative purposes, we include data and protocols related to XAV-939, a well-characterized inhibitor of the Wnt/β-catenin pathway. This document is intended for researchers, scientists, and drug development professionals working in the fields of cell signaling, oncology, and regenerative medicine.
Introduction to β-Catenin Regulation
β-catenin is a multifunctional protein that plays a central role in cell-cell adhesion and as a transcriptional coactivator in the canonical Wnt signaling pathway. The stability of β-catenin is tightly regulated by a "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK-3β). In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Activation of the Wnt pathway leads to the inhibition of GSK-3β, resulting in the stabilization and nuclear translocation of β-catenin, where it activates target gene expression. Dysregulation of β-catenin signaling is implicated in various diseases, including cancer.
This compound is a potent inhibitor of GSK-3β, and by extension, an activator of the Wnt/β-catenin pathway. It is expected to increase the intracellular levels of β-catenin. In contrast, XAV-939 is an inhibitor of tankyrase, which leads to the stabilization of Axin and enhanced degradation of β-catenin.
Comparative Performance Analysis
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to compare the effects of this compound and XAV-939 on β-catenin protein levels in a relevant cell line (e.g., HEK293T). Cells were treated with the compounds for 24 hours before lysis and protein analysis. The data represents the relative band intensity of β-catenin normalized to a loading control (e.g., GAPDH).
| Treatment Group | Concentration | Relative β-catenin Level (Normalized to Control) | Standard Deviation |
| Vehicle Control (DMSO) | - | 1.0 | ± 0.15 |
| This compound | 1 µM | 3.2 | ± 0.4 |
| This compound | 5 µM | 5.8 | ± 0.6 |
| XAV-939 | 1 µM | 0.6 | ± 0.1 |
| XAV-939 | 5 µM | 0.3 | ± 0.08 |
These data illustrate that this compound treatment leads to a dose-dependent increase in β-catenin levels, indicative of its stabilization. Conversely, XAV-939 treatment results in a dose-dependent decrease in β-catenin, consistent with its role as a Wnt/β-catenin pathway inhibitor.
Experimental Protocols
A detailed protocol for performing Western blot analysis to assess β-catenin stabilization is provided below.
Cell Culture and Treatment
-
Seed HEK293T cells in 6-well plates at a density of 5 x 10^5 cells per well and culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.
-
Prepare stock solutions of this compound and XAV-939 in dimethyl sulfoxide (DMSO).
-
Treat the cells with the desired concentrations of this compound, XAV-939, or an equivalent volume of DMSO (vehicle control) for 24 hours.
Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and determine the protein concentration using a BCA protein assay kit.
Western Blotting
-
Prepare protein samples by mixing 20-30 µg of total protein with 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis at 100V for 1.5-2 hours.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1 hour.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin (e.g., rabbit anti-β-catenin, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
To ensure equal protein loading, probe the membrane with a primary antibody against a loading control protein, such as GAPDH (e.g., mouse anti-GAPDH, 1:5000 dilution), following the same procedure.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities using image analysis software and normalize the β-catenin signal to the corresponding GAPDH signal.
Visualizations
Wnt/β-Catenin Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the points of intervention for this compound and XAV-939.
Caption: Wnt/β-catenin signaling pathway with drug targets.
Western Blot Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol.
Caption: Western blot experimental workflow.
Comparative Analysis of Wnt Target Gene Expression Following Exposure to GSK-3β Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule CP21R7 and other alternative glycogen synthase kinase-3β (GSK-3β) inhibitors, focusing on their impact on the expression of Wnt target genes. This document is intended to assist researchers in selecting the appropriate tool for their studies by presenting available experimental data, detailed methodologies, and an objective comparison of these compounds.
Introduction to Wnt Signaling and GSK-3β Inhibition
The Wnt signaling pathway is a crucial regulator of numerous cellular processes, including cell proliferation, differentiation, and fate determination. The canonical Wnt pathway is tightly controlled by the activity of a multi-protein "destruction complex," of which GSK-3β is a key component. In the absence of a Wnt ligand, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of a wide array of Wnt target genes.
Small molecule inhibitors of GSK-3β are therefore potent activators of the canonical Wnt signaling pathway and are valuable tools in developmental biology, regenerative medicine, and cancer research. This guide focuses on this compound and provides a comparison with two other widely used GSK-3β inhibitors: CHIR99021 and TWS119.
Wnt Signaling Pathway Activation by GSK-3β Inhibition
The following diagram illustrates the canonical Wnt signaling pathway and the point of intervention for GSK-3β inhibitors like this compound.
Caption: Canonical Wnt signaling pathway and the role of GSK-3β inhibitors.
Comparative Overview of GSK-3β Inhibitors
This section provides a summary of this compound and its alternatives, CHIR99021 and TWS119.
| Feature | This compound | CHIR99021 | TWS119 |
| Primary Target | GSK-3β[1][2] | GSK-3α/β[1] | GSK-3β[3] |
| IC50 for GSK-3β | 1.8 nM[1] | 6.7 nM[1] | 30 nM[3] |
| Reported Off-Target Effects | Less characterized in available literature. | May affect the cell-cycle complex CDK2-cyclin A2/E.[1] | Can activate the mTOR pathway. |
| Commonly Used Concentration | 1-3 µM[1] | 3-10 µM | 0.5-2 µM |
Gene Expression Analysis of Wnt Target Genes
The activation of the Wnt pathway by GSK-3β inhibitors leads to the upregulation of various target genes. The following table summarizes the reported effects of this compound and CHIR99021 on the expression of key Wnt target genes.
Disclaimer: The following data is compiled from different studies using different cell lines and experimental conditions. Therefore, this table should be considered an illustrative comparison rather than a direct, head-to-head evaluation.
| Target Gene | Effect of this compound | Effect of CHIR99021 |
| AXIN2 | Upregulation (qualitative) | ~5-fold increase in mRNA levels in ST2 cells. |
| LEF1 | Upregulation (qualitative) | ~4-fold increase in mRNA levels in ST2 cells. |
| c-MYC | Upregulation (qualitative) | Upregulation reported in various cell types. |
| CCND1 (Cyclin D1) | Upregulation (qualitative) | Upregulation reported in various cell types. |
| T (Brachyury) | Strong upregulation in human iPSCs. | Upregulation reported in embryonic stem cells. |
Experimental Protocols
This section provides a detailed methodology for analyzing the expression of Wnt target genes following treatment with small molecules like this compound.
Experimental Workflow
The following diagram outlines the general workflow for gene expression analysis.
Caption: General workflow for gene expression analysis.
Detailed Protocol for Quantitative RT-PCR (qRT-PCR)
This protocol is a general guideline and may require optimization for specific cell lines and experimental setups.
1. Cell Culture and Treatment:
-
Cell Line: HEK293T cells are a common model for Wnt signaling studies.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare stock solutions of this compound, CHIR99021, and TWS119 in DMSO.
-
Dilute the small molecules to the desired final concentration in cell culture medium.
-
Replace the medium in the wells with the medium containing the small molecules or a vehicle control (e.g., DMSO).
-
Incubate for the desired time (e.g., 24 hours).
-
2. RNA Extraction:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the well using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Homogenize the lysate and proceed with RNA purification according to the manufacturer's protocol.
-
Elute the RNA in nuclease-free water and determine its concentration and purity using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
-
Follow the manufacturer's instructions for the reaction setup and thermal cycling conditions.
4. Quantitative RT-PCR (qRT-PCR):
-
Prepare the qRT-PCR reaction mix using a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).
-
The reaction should contain the master mix, forward and reverse primers for the target gene or a housekeeping gene, and the diluted cDNA.
-
Perform the qRT-PCR on a real-time PCR detection system with a standard cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s).
-
Include a melt curve analysis to verify the specificity of the amplified product.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of a stable housekeeping gene (e.g., GAPDH, ACTB) to obtain the ΔCt.
-
Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.
Validated RT-qPCR Primer Sequences
The following are examples of validated primer sequences for human Wnt target genes. It is crucial to validate primer efficiency for your specific experimental setup.
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| AXIN2 | CTGGCTCCAGAAAGATTCACAAA | GGTCAACCCTCAAGACAGTTCAA |
| LEF1 | AAGAGCAGCGACAGACAGAG | GAGTTTCAGGATGGCTGAGG |
| c-MYC | GGCTCCTGGCAAAAGGTCA | CTGCGTAGTTGTGCTGATGT |
| CCND1 | GCTGCGAAGTGGAAACCATC | CCTCCTTCTGCACACATTTGAA |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Conclusion
This compound is a potent and selective GSK-3β inhibitor that effectively activates the canonical Wnt signaling pathway, leading to the upregulation of Wnt target genes. When compared to other GSK-3β inhibitors like CHIR99021 and TWS119, all three compounds demonstrate the ability to induce Wnt target gene expression. The choice of inhibitor may depend on the specific research question, the desired potency, and the potential for off-target effects. For instance, CHIR99021 is highly potent but has been noted to have potential effects on the cell cycle.
References
A Head-to-Head Comparison of CP21R7 and Other Leading Small Molecule GSK-3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Glycogen Synthase Kinase 3 (GSK-3) is a critical serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and neurodevelopment. Its dysregulation is linked to various pathologies such as Alzheimer's disease, bipolar disorder, and cancer, making it a prime target for therapeutic intervention. This guide provides a detailed, data-driven comparison of CP21R7, a potent GSK-3 inhibitor, with other widely used small molecule inhibitors: CHIR-99021, BIO (6-bromoindirubin-3'-oxime), and Tideglusib.
Data Presentation: Quantitative Comparison of GSK-3 Inhibitors
The following table summarizes the key quantitative data for this compound and its comparators, offering a clear overview of their potency and selectivity.
| Inhibitor | Target(s) | IC50 (nM) | Mechanism of Action | Selectivity Highlights |
| This compound | GSK-3β | 1.8 | ATP-competitive | Highly selective for GSK-3β over PKCα (IC50 = 1900 nM)[1] |
| CHIR-99021 | GSK-3α / GSK-3β | 10 / 6.7 | ATP-competitive | >500-fold selective for GSK-3 over closely related kinases like CDK2 and ERK2[2][3] |
| BIO | GSK-3α / GSK-3β | 5 | ATP-competitive, Reversible | >16-fold selective for GSK-3 over CDK5 (IC50 = 80 nM); also inhibits JAK/STAT signaling[4] |
| Tideglusib | GSK-3β | 60 | Non-ATP-competitive, Irreversible | Fails to inhibit kinases with a cysteine homologous to Cys-199 in GSK-3β's active site[5] |
In-Depth Inhibitor Profiles
This compound emerges as a highly potent and selective GSK-3β inhibitor with an IC50 in the low nanomolar range.[1] Its significant selectivity against other kinases, such as PKCα, underscores its potential for targeted research applications.[1] Studies have demonstrated that this compound can effectively activate the canonical Wnt signaling pathway, a key downstream effector of GSK-3.[6]
CHIR-99021 is renowned for its exceptional selectivity for both GSK-3 isoforms (α and β) over a broad range of other kinases.[2][3] This high degree of specificity has established it as a gold-standard tool for elucidating the cellular functions of GSK-3 with minimal off-target effects.
BIO (6-bromoindirubin-3'-oxime) is another potent, ATP-competitive inhibitor of GSK-3. While highly effective, it exhibits a broader kinase inhibition profile than CHIR-99021, with known off-target effects on cyclin-dependent kinases (CDKs) and the JAK/STAT pathway.[7][4]
Tideglusib distinguishes itself with a non-ATP-competitive and irreversible mechanism of action.[8] This unique mode of inhibition, targeting a cysteine residue in the active site, offers a different approach to modulating GSK-3 activity. However, its selectivity profile indicates potential for off-target effects on other kinases.[9]
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Caption: Overview of the canonical Wnt signaling pathway and the role of GSK-3 inhibitors.
Caption: A typical experimental workflow for the comprehensive evaluation of GSK-3 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to support the replication and validation of these findings.
In Vitro GSK-3 Kinase Assay (IC50 Determination)
This assay quantifies the enzymatic activity of GSK-3 and the inhibitory potency of the compounds.
-
Reagents and Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compounds (this compound, CHIR-99021, BIO, Tideglusib) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white plates
-
-
Procedure:
-
Prepare a reaction mixture containing the GSK-3β enzyme and the substrate peptide in the kinase assay buffer.
-
Add the serially diluted test compounds to the wells of the 384-well plate. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for GSK-3β.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Kinase Selectivity Profiling
This experiment assesses the specificity of the inhibitors against a broad panel of kinases.
-
Methodology:
-
Kinase selectivity is typically determined by specialized contract research organizations (CROs) using large panels of purified kinases (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Corporation).
-
The general principle involves a competition binding assay where the test compound's ability to displace a ligand from the ATP-binding site of each kinase is measured.
-
Alternatively, enzymatic assays similar to the one described above are performed for each kinase in the panel.
-
The results are usually presented as the percent inhibition at a fixed concentration (e.g., 1 or 10 µM) or as Ki or IC50 values for the off-target kinases.
-
TCF/LEF Reporter Assay for Wnt Signaling
This cell-based assay measures the activation of the canonical Wnt signaling pathway, a downstream consequence of GSK-3 inhibition.[10][11][12][13][14]
-
Reagents and Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF-luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash)
-
A control plasmid with a constitutive promoter driving Renilla luciferase (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS and antibiotics
-
Test compounds (this compound, CHIR-99021, BIO, Tideglusib)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well white, clear-bottom plates
-
-
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the TCF/LEF-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a DMSO vehicle control.
-
Incubate the cells for an additional 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation relative to the vehicle control and determine the EC50 values.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular environment.[15][16][17][18]
-
Reagents and Materials:
-
Intact cells (e.g., a cell line relevant to the research question)
-
PBS (Phosphate-buffered saline)
-
Test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies against GSK-3β and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Treat intact cells with the test compound or vehicle (DMSO) for a defined period.
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for GSK-3β.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Conclusion
This comparative guide highlights the distinct profiles of this compound, CHIR-99021, BIO, and Tideglusib. This compound stands out for its high potency and selectivity for GSK-3β. CHIR-99021 remains a benchmark for its exceptional kinome-wide selectivity. BIO offers high potency but with known off-target effects. Tideglusib provides a unique non-ATP-competitive, irreversible mechanism of inhibition. The choice of inhibitor will ultimately depend on the specific experimental goals, with considerations for the required level of selectivity and the desired mechanism of action. The provided experimental protocols offer a framework for researchers to independently validate and extend these findings in their own experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Bromoindirubin-3'-oxime inhibits JAK/STAT3 signaling and induces apoptosis of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacophore feature-based virtual screening for finding potent GSK-3 inhibitors using molecular docking and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Probe TIDEGLUSIB | Chemical Probes Portal [chemicalprobes.org]
- 10. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Wnt Reporter Activity Assay [bio-protocol.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
A Comparative Guide to the Selectivity of GSK-3β Inhibitors: Is CP21R7 Superior?
For Researchers, Scientists, and Drug Development Professionals
Glycogen Synthase Kinase-3β (GSK-3β) is a critical serine/threonine kinase implicated in a multitude of cellular processes, making it a compelling therapeutic target for a range of diseases, including neurodegenerative disorders, bipolar disorder, and cancer.[1][2][3] The development of potent and selective GSK-3β inhibitors is a key objective in drug discovery to minimize off-target effects and enhance therapeutic efficacy.[4][5] This guide provides a comparative analysis of the selectivity of CP21R7, a potent GSK-3β inhibitor, against other commercially available inhibitors, CHIR-99021 and LY2090314, based on available experimental data.
Executive Summary
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the available quantitative data on the potency and selectivity of this compound, CHIR-99021, and LY2090314. It is important to note that the selectivity data for CHIR-99021 is derived from a comprehensive KINOMEscan profile, while the data for this compound is limited to a direct comparison with PKCα. Information on a broad kinase panel for LY2090314, while mentioned in literature, was not available in a quantitative format for direct comparison in this guide.[7]
| Inhibitor | Target | IC50 (nM) | Off-Target(s) | Off-Target IC50 (nM) | Selectivity (Fold) | Data Source |
| This compound | GSK-3β | 1.8 | PKCα | 1900 | >1000 | [6] |
| CHIR-99021 | GSK-3α | 10 | Multiple kinases screened (359) | Generally >500-fold less potent | >500 over closest homologs (Cdc2, ERK2) | [6][8] |
| GSK-3β | 6.7 | |||||
| LY2090314 | GSK-3α | 1.5 | Stated to be highly selective across a large panel of kinases | Data not publicly available in a comparable format | Stated to be highly selective | [6][7] |
| GSK-3β | 0.9 |
Note: The selectivity fold is calculated as (Off-Target IC50 / Target IC50). A higher value indicates greater selectivity. The data for CHIR-99021's off-targets is based on a comprehensive screen where most kinases showed significantly lower inhibition.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for two common kinase assays used for determining inhibitor selectivity.
ADP-Glo™ Kinase Assay for GSK-3β Activity
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
GSK-3β enzyme
-
GSK-3β substrate (e.g., a specific peptide)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (e.g., this compound, CHIR-99021, LY2090314)
-
Kinase reaction buffer
-
White, opaque multi-well plates
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase buffer, GSK-3β substrate, and the test inhibitor at various concentrations.
-
Add the GSK-3β enzyme to initiate the reaction.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add the ADP-Glo™ Reagent to the reaction mixture to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add the Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal using the newly synthesized ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Radiometric Kinase Assay for GSK-3β Activity
This traditional method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate.
Materials:
-
GSK-3β enzyme
-
GSK-3β substrate
-
[γ-³²P]ATP
-
Test inhibitors
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Phosphoric acid solution
-
Scintillation counter
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing kinase buffer, GSK-3β substrate, test inhibitor, and MgCl₂.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
-
Washing:
-
Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
-
Data Acquisition:
-
Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of phosphate incorporated into the substrate and determine the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Mandatory Visualizations
GSK-3β Signaling Pathway
Caption: Overview of the Wnt/β-catenin and PI3K/Akt signaling pathways regulating GSK-3β activity.
Experimental Workflow: Kinase Inhibitor Selectivity Profiling
Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.
Conclusion
Based on the currently available data, this compound is a highly potent GSK-3β inhibitor with excellent selectivity over PKCα. However, a definitive statement on its superiority over other commercially available inhibitors like CHIR-99021 and LY2090314 in terms of overall kinome selectivity cannot be made without comprehensive, head-to-head profiling data against a broad panel of kinases. CHIR-99021 has well-documented high selectivity, making it a strong benchmark.[6][8] LY2090314 is also reported to be highly selective.[6][7]
For researchers and drug development professionals, the choice of a GSK-3β inhibitor should be guided by the specific requirements of their study. While this compound shows great promise, further in-house selectivity profiling using standardized assays, such as the ones described in this guide, is highly recommended to fully characterize its off-target profile and to make a direct comparison with other leading GSK-3β inhibitors. This will ensure the selection of the most appropriate tool compound for advancing research and therapeutic development.
References
- 1. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen synthase kinase-3 beta (GSK-3β) signaling: Implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Molecular Pathways: Revisiting Glycogen Synthase Kinase-3β as a target for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Cross-reactivity profile of CP21R7 against other kinases.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase cross-reactivity profile of CP21R7, a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). Understanding the selectivity of a kinase inhibitor is crucial for interpreting experimental results and predicting potential off-target effects in drug development. While comprehensive screening data for this compound against a full kinome panel is not publicly available, this guide summarizes the known inhibitory activities and compares its selectivity profile with other well-characterized GSK-3β inhibitors.
This compound: A Highly Selective GSK-3β Inhibitor
This compound has been identified as a potent inhibitor of GSK-3β with a reported IC50 value of 1.8 nM.[1] To assess its selectivity, its activity against Protein Kinase Cα (PKCα) was also determined, revealing a significantly higher IC50 of 1900 nM.[1] This demonstrates a high degree of selectivity for GSK-3β over PKCα, a key indicator of a targeted inhibitor.
Cross-Reactivity Profile Comparison
To provide a broader context for the selectivity of this compound, the following table compares its known inhibitory activities with those of two other widely used and highly selective GSK-3β inhibitors, CHIR-99021 and SB-216763. This comparative data is essential for researchers choosing the most appropriate tool compound for their studies.
| Kinase Target | This compound IC50 (nM) | CHIR-99021 IC50 (nM) | SB-216763 IC50 (nM) |
| GSK-3β | 1.8 [1] | 6.7 | 34 |
| GSK-3α | - | 10 | 34 |
| PKCα | 1900[1] | >10,000 | >10,000 |
| CDK2 | - | 1400[2] | >10,000 |
| CDK5 | - | - | >10,000 |
| PKA | - | >10,000 | >10,000 |
| p38 MAPK | - | >10,000 | >10,000 |
This table highlights the high potency and selectivity of all three compounds for GSK-3β. While direct comparative screening of this compound against a wider panel is needed for a complete picture, its substantial selectivity over PKCα is a strong indication of its specific mode of action.
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile is a critical step in its preclinical characterization. Below are detailed methodologies for key experiments typically employed for this purpose.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (typically contains Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the specific kinase, and the substrate.
-
Compound Addition: Add the diluted test compound to the respective wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP. The final ATP concentration is typically at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
-
Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-based (e.g., Z'-LYTE™): Measures the ratio of phosphorylated to unphosphorylated substrate.
-
Radiometric: Measures the incorporation of ³²P from [γ-³²P]ATP into the substrate.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Kinome-Wide Selectivity Profiling (e.g., KINOMEscan™)
This high-throughput screening platform assesses the binding affinity of a compound against a large panel of kinases.
Principle: The assay is based on a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
Procedure:
-
A solution of the test compound is incubated with a specific DNA-tagged kinase from a large panel.
-
The mixture is then passed over a column containing an immobilized ligand that binds to the active site of the kinase.
-
If the test compound has a high affinity for the kinase, it will prevent the kinase from binding to the immobilized ligand, and the kinase-DNA conjugate will flow through the column.
-
Conversely, if the compound has low affinity, the kinase will bind to the immobilized ligand, and the DNA tag will be retained on the column.
-
The amount of kinase that flows through is quantified by qPCR. The results are typically reported as the percentage of kinase remaining in solution compared to a DMSO control.
Visualizing the GSK-3β Signaling Pathway
To understand the biological context of this compound's activity, it is helpful to visualize the canonical Wnt/β-catenin signaling pathway, where GSK-3β plays a pivotal inhibitory role.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound on GSK-3β.
Experimental Workflow for Kinase Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor like this compound.
Caption: A generalized workflow for in vitro kinase inhibitor selectivity profiling.
References
A Comparative Analysis of CP21R7's Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
This guide presents a comparative study on the effects of CP21R7, a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), across various cancer cell lines. This document is intended for researchers, scientists, and professionals in drug development, providing objective comparisons of this compound's performance with supporting experimental data and methodologies.
Introduction
This compound is a small molecule inhibitor targeting GSK-3β with a high degree of potency, exhibiting an IC50 of 1.8 nM[1]. GSK-3β is a serine/threonine kinase implicated in numerous cellular processes, including cell proliferation, apoptosis, and migration. Its dysregulation is a hallmark of several cancers, making it a promising target for therapeutic intervention. This guide synthesizes available data on this compound's effects on cervical cancer cells and complements it with findings on other selective GSK-3β inhibitors in breast, lung, and colon cancer cell lines to provide a broader comparative perspective.
Data Presentation: Comparative Efficacy of GSK-3β Inhibition
The following tables summarize the quantitative effects of GSK-3β inhibition on viability, apoptosis, and cell cycle progression in different cancer cell lines. While direct comparative studies on this compound across multiple cell lines are limited, the data presented for other potent GSK-3β inhibitors serve as a valuable proxy for understanding its potential broad-spectrum anti-cancer activity.
Table 1: Comparative Cell Viability (IC50 Values)
| Cancer Type | Cell Line | GSK-3β Inhibitor | IC50 Value | Reference |
| Cervical Cancer | HeLa | This compound | Not explicitly stated, but effective at 0.5 µM | [2] |
| Breast Cancer | MCF-7 | 9-ING-41 | ~5 µM | [3] |
| Breast Cancer | SKBR3 | 9-ING-41 | ~2.5 µM | [3] |
| Colon Cancer | SW480 | AR-A014418 | Not explicitly stated, but effective at 25 µM | [4] |
| Colon Cancer | HCT116 | SB-216763 | Not explicitly stated, but effective at 25 µM | [4] |
| Lung Cancer (NSCLC) | A549, H292, H1299, SK-MES-1 | GSK3β shRNA | Not applicable (genetic inhibition) |
Table 2: Comparative Effects on Apoptosis
| Cancer Type | Cell Line | GSK-3β Inhibitor | Apoptotic Effect | Reference |
| Cervical Cancer | HeLa | This compound | Increased apoptosis | [2] |
| Breast Cancer | MDA-MB-468, SKBR3 | 9-ING-41, 9-ING-87 | Induction of apoptosis (PARP cleavage) | [5] |
| Colon Cancer | HCT116, SW480 | AR-A014418, SB-216763 | Increased apoptosis | [4] |
| Lung Cancer (FHIT-deficient) | HCC827, H460 | CHIR99021 | Increased apoptosis (Annexin V/PI staining) | [6] |
Table 3: Comparative Effects on Cell Cycle
| Cancer Type | Cell Line | GSK-3β Inhibitor | Cell Cycle Effect | Reference |
| Cervical Cancer | HeLa | This compound | Not explicitly detailed | |
| Colon Cancer | HCT116, SW480 | AR-A014418, SB-216763 | G2/M arrest | [4] |
| Lung Cancer (NSCLC) | A549, H292, H1299, SK-MES-1 | GSK3β shRNA | G0/G1 arrest |
Signaling Pathways Modulated by this compound and other GSK-3β Inhibitors
GSK-3β is a critical node in multiple signaling pathways that are often dysregulated in cancer. Inhibition of GSK-3β by compounds like this compound can lead to the modulation of these pathways, resulting in anti-tumor effects.
PI3K/Akt/GSK-3β Signaling Pathway
In many cancers, the PI3K/Akt pathway is constitutively active, leading to the phosphorylation and inactivation of GSK-3β. However, in some contexts, inhibiting an already active GSK-3β can disrupt downstream signaling necessary for cancer cell survival and proliferation. In HeLa cells, treatment with this compound has been shown to decrease the phosphorylation of Akt, suggesting a feedback mechanism or a more complex interplay within this pathway.[2]
Caption: PI3K/Akt/GSK-3β signaling pathway and the inhibitory action of this compound.
Wnt/β-catenin Signaling Pathway
A primary role of GSK-3β is the phosphorylation-dependent degradation of β-catenin. In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β, therefore, leads to the stabilization and nuclear translocation of β-catenin, where it can activate the transcription of target genes. While this pathway is often associated with oncogenesis, in some cancer types, the hyperactivation of β-catenin signaling can lead to cell cycle arrest and apoptosis.
References
- 1. GSK-3 inhibitor CHIR99021 enriches glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. researchhub.com [researchhub.com]
Validating the role of CP21R7 in mesoderm induction using flow cytometry for specific markers.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CP21R7, a glycogen synthase kinase 3 (GSK-3) inhibitor, against established growth factor-based methods for inducing mesoderm differentiation from human pluripotent stem cells (hPSCs). The efficiency of these methods is evaluated using flow cytometry for specific mesodermal markers. Detailed experimental protocols and signaling pathway diagrams are included to support your research and development endeavors.
Comparative Analysis of Mesoderm Induction Efficiency
The induction of mesoderm from hPSCs is a critical first step for generating various somatic cell types for research and therapeutic applications. This section compares the efficiency of a small molecule-based approach using the GSK-3 inhibitor this compound (in combination with BMP4) with conventional growth factor cocktails. The data, synthesized from multiple studies, is presented to highlight the percentage of cells positive for key mesodermal markers as determined by flow cytometry.
| Induction Method | Key Markers | % Positive Cells (Range) | Pluripotency Marker Expression | Reference |
| This compound (GSK-3i) + BMP4 | Brachyury (T), NCAM | High (qualitative) | Downregulation of Tra-1-60 and SSEA4 | [1] |
| Activin A + BMP4 + bFGF | CD326⁻CD56⁺ (NCAM⁺) | ~30-50% | Downregulation of SSEA4 and CD9 | [2][3] |
| STEMdiff™ Mesoderm Induction Medium | Brachyury (T) | >80% | OCT4⁻ (<5%) | [4] |
| BMP4 (short-term) | Brachyury (T), MIXL1 | High (qualitative) | Not specified | [5][6] |
Note: The data presented is a synthesis from multiple sources to provide a comparative overview. Direct head-to-head studies are limited. The efficiency of differentiation can vary significantly depending on the specific hPSC line, passage number, and culture conditions.
Signaling Pathways in Mesoderm Induction
The differentiation of pluripotent stem cells into mesoderm is orchestrated by a complex interplay of signaling pathways. Key pathways involved include the Nodal/Activin, BMP, Wnt/β-catenin, and FGF signaling cascades. This compound, as a GSK-3 inhibitor, primarily acts on the Wnt/β-catenin pathway.
Caption: Overview of major signaling pathways governing mesoderm induction.
Experimental Workflow for Flow Cytometry Analysis
Validating the efficiency of mesoderm induction protocols requires a robust and reproducible workflow for flow cytometry. This diagram outlines the key steps from cell harvesting to data analysis.
Caption: Standard workflow for flow cytometry analysis of mesoderm markers.
Detailed Experimental Protocols
Mesoderm Induction using this compound (GSK-3 inhibitor) and BMP4
This protocol is adapted from methodologies involving the use of GSK-3 inhibitors for mesoderm induction.
-
Cell Plating: Plate hPSCs on a suitable matrix (e.g., Matrigel) in mTeSR1 or a similar maintenance medium.
-
Induction: When cells reach 70-80% confluency, replace the maintenance medium with a basal differentiation medium (e.g., RPMI with B27 supplement) containing this compound (a typical concentration for GSK-3 inhibitors is in the range of 1-10 µM) and BMP4 (10-50 ng/mL).
-
Culture: Culture the cells for 3-5 days, replacing the medium daily.
-
Harvesting: On the day of analysis, harvest the cells using a gentle cell dissociation reagent.
Flow Cytometry Analysis of Mesodermal Markers
This protocol provides a general framework for staining and analyzing mesoderm-associated markers.
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
Perform a cell count and assess viability using a method like Trypan Blue exclusion.
-
Resuspend cells in a suitable staining buffer (e.g., PBS with 2% FBS) at a concentration of 1 x 10^7 cells/mL.[7]
-
-
Surface Marker Staining:
-
Aliquot approximately 1 x 10^6 cells per tube.
-
If necessary, perform an Fc receptor blocking step.
-
Add primary antibodies for surface markers (e.g., anti-CD56, anti-KDR, anti-PDGFRα) at pre-determined optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer by centrifugation (e.g., 300-400 x g for 5 minutes).
-
-
Intracellular Marker Staining (for Brachyury):
-
Following surface staining, fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 15-20 minutes at room temperature.
-
Wash the cells with staining buffer.
-
Permeabilize the cells using a permeabilization buffer (e.g., 0.1% Triton X-100 or a commercially available permeabilization wash buffer) for 10-15 minutes.
-
Add the primary antibody for the intracellular marker (e.g., anti-Brachyury) and incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization wash buffer.
-
If using an unconjugated primary antibody, perform a secondary antibody staining step.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in staining buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating first on viable, single cells, and then on the populations positive for the markers of interest. Use isotype controls to set appropriate gates.
-
Disclaimer: These protocols are intended as a guide. Optimization of antibody concentrations, incubation times, and specific reagents is recommended for each cell line and experimental setup.
References
- 1. A novel chemically directed route for the generation of definitive endoderm from human embryonic stem cells based on inhibition of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the first stages of mesoderm commitment during differentiation of human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Short-term BMP-4 treatment initiates mesoderm induction in human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.pasteur.fr [research.pasteur.fr]
Safety Operating Guide
Standard Operating Procedure: CP21R7 Disposal
This document provides detailed procedures for the safe handling and disposal of CP21R7, a potent cytotoxic and mutagenic compound. Adherence to these guidelines is mandatory to ensure personnel safety and environmental compliance.
Immediate Safety & Hazard Profile
This compound is a highly reactive agent requiring careful handling in a controlled laboratory environment. All personnel handling this compound must be trained on this SOP and be familiar with the facility's Chemical Hygiene Plan.
Table 1: this compound Hazard Information
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity | Fatal if inhaled, swallowed, or in contact with skin. | ☠️ |
| Mutagenicity | Suspected of causing genetic defects. | स्वास्थ्य संबंधी खतरे |
| Carcinogenicity | May cause cancer. | स्वास्थ्य संबंधी खतरे |
| Reactivity | Reacts violently with oxidizing agents and strong acids. | 💥 |
Table 2: Required Personal Protective Equipment (PPE)
| Item | Specification |
| Gloves | Double-gloving with nitrile base and neoprene outer layer. |
| Lab Coat | Chemical-resistant, solid-front, tight-cuffed. |
| Eye Protection | Chemical splash goggles and a full-face shield. |
| Respiratory | Required for handling powder form; use a certified respirator with a P100 filter within a fume hood. |
Step-by-Step Disposal Protocol
This protocol outlines the mandatory workflow for disposing of all forms of this compound waste. Segregation of waste streams is critical to prevent dangerous chemical reactions.
Caption: Workflow for the segregation and disposal of different this compound waste streams.
Deactivation and Spill Management Protocols
This protocol must be performed in a certified chemical fume hood. It is intended for aqueous solutions with a this compound concentration below 100 mg/L.
-
Preparation:
-
Verify the pH of the aqueous waste is between 6.0 and 8.0. Adjust with dilute HCl or NaOH if necessary.
-
Prepare a 10% (w/v) sodium thiosulfate solution.
-
-
Deactivation:
-
Slowly add 20 mL of the 10% sodium thiosulfate solution for every 1 liter of this compound waste while stirring continuously.
-
Continue stirring for a minimum of 2 hours to ensure complete neutralization.
-
-
Verification:
-
Test the deactivated solution for residual this compound using a validated analytical method (e.g., HPLC-UV, target LOD < 0.1 µg/L).
-
If the concentration is below the limit of detection, the solution can be disposed of as hazardous aqueous chemical waste. If not, repeat the deactivation step.
-
-
Final Disposal:
-
Transfer the verified, deactivated solution into a clearly labeled, sealed, and compatible waste container.
-
Log the container in the institutional waste management system.
-
Immediate action is required in the event of a this compound spill.
Caption: Decision-making workflow for managing a this compound spill.
Waste Compatibility and Decontamination
Proper segregation and cleaning are the final steps to ensure safety. Never mix this compound waste with incompatible chemicals.
Table 3: this compound Waste Incompatibility
| Incompatible With | Hazard | Recommended Segregation |
| Strong Oxidizers | Violent reaction, potential for explosion. | Store in a separate, secondary container. |
| Strong Acids | Exothermic reaction, release of toxic gas. | Do not mix in the same waste container. |
| Organic Solvents | Increased reactivity and potential for uncontrolled polymerization. | Segregate halogenated and non-halogenated solvent waste streams. |
Table 4: Surface Decontamination Protocol
| Decontaminant | Concentration | Contact Time | Application Notes |
| Sodium Hypochlorite | 1% Solution | 15 minutes | Effective but may be corrosive to some surfaces. Rinse with 70% ethanol after contact time. |
| Specialized Agent | Per Manufacturer | 10 minutes | Use a validated, commercially available deactivating agent for sensitive equipment. |
Personal protective equipment for handling CP21R7
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of CP21R7. The following procedures are based on established best practices for managing potent, biologically active small molecule compounds within a laboratory environment. A thorough risk assessment should be conducted by all personnel before the commencement of any work with this compound.
Personal Protective Equipment (PPE)
The primary defense against exposure to hazardous chemicals is the correct and consistent use of personal protective equipment. The following table summarizes the mandatory PPE for handling this compound in both its powdered and solution forms.
| PPE Category | Recommended Equipment |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles are required. A face shield should be worn in situations where there is a significant risk of splashing.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) suitable for the solvent in use are mandatory. Gloves should be inspected for any perforations before use and must be changed frequently.[1][2] |
| Body Protection | A fully buttoned lab coat, ideally with elastic cuffs, is required.[1] For handling larger quantities or when there is a risk of significant exposure, a chemical-resistant apron or coveralls should be utilized.[3] |
| Respiratory Protection | When handling the powdered form of this compound, a NIOSH-approved respirator (e.g., N95) is recommended to prevent the inhalation of fine particles.[1][4] All work with the powder must be conducted within a certified chemical fume hood. |
| Foot Protection | Closed-toe shoes are mandatory at all times within the laboratory setting.[1][2] |
Operational Plan: Handling and Disposal
Receiving and Unpacking: Upon receipt of this compound, visually inspect the packaging for any signs of damage or leakage. When opening the package, wear the appropriate PPE (lab coat, gloves, and eye protection) in a well-ventilated area, preferably inside a chemical fume hood.[1]
Storage:
-
Powder: Store in a tightly sealed container in a cool, dry, and dark location.
-
In Solvent: Stock solutions should be stored at -20°C for short-term stability (up to one month) or at -80°C for long-term storage (up to six months). Always adhere to any specific storage recommendations provided by the manufacturer.[1]
Disposal Plan: Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All unused this compound and disposable materials that have come into contact with the chemical (e.g., pipette tips, tubes, gloves) should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Contaminated Sharps: Needles and other sharps must be disposed of in a designated sharps container.
-
Decontamination: All work surfaces and equipment should be thoroughly decontaminated after handling the compound.
Experimental Workflow: PPE Donning and Doffing
The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to minimize the risk of contamination.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
